{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(acetyloxymethyl)-1,4-dioxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)13-3-9-5-16-10(6-15-9)4-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKGLDMUKWIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COC(CO1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287972 | |
| Record name | 1,4-dioxane-2,5-diyldimethanediyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-09-3 | |
| Record name | 6963-09-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dioxane-2,5-diyldimethanediyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Introduction: The Significance of Substituted 1,4-Dioxanes
The 1,4-dioxane scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique conformational properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of novel therapeutics and functional materials. The target molecule of this guide, {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, also known as 2,5-di(acetoxymethyl)-1,4-dioxane, is a diester derivative that holds potential as a versatile building block, a biodegradable solvent, or a precursor to more complex molecular architectures. This guide provides a comprehensive, technically detailed pathway for its synthesis, grounded in established chemical principles and supported by authoritative literature. The synthesis is presented as a two-stage process, commencing with the formation of the core diol intermediate, 1,4-dioxane-2,5-dimethanol, followed by its complete acetylation.
Stage 1: Synthesis of the Diol Intermediate: 1,4-Dioxane-2,5-dimethanol
The cornerstone of this synthesis is the creation of the 1,4-dioxane ring bearing two hydroxymethyl substituents. While several routes to substituted 1,4-dioxanes exist, including the acid-catalyzed dehydration of glycols and dimerization of epoxides, a robust and accessible method for the 2,5-disubstituted pattern involves an intramolecular Williamson ether synthesis. This strategy offers good control over the core structure.
The proposed and most logical pathway commences from readily available and inexpensive glycerol. The synthesis proceeds via an intermediate, 3-chloro-1,2-propanediol, which is then reacted with ethylene glycol to form a key precursor that undergoes base-mediated cyclization.
Mechanism and Rationale
The formation of the 1,4-dioxane ring in this context is a classic example of the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. In this intramolecular variant, both the nucleophile (alkoxide) and the electrophile (alkyl halide) are present in the same molecule, leading to cyclization. The stereochemistry of the final product (a mixture of cis and trans isomers) is determined at this cyclization step.
Experimental Protocol: Synthesis of 1,4-Dioxane-2,5-dimethanol
This protocol is a multi-step process beginning with the preparation of 3-chloro-1,2-propanediol from glycerol.
Step 1a: Preparation of 3-chloro-1,2-propanediol
A well-established method involves the reaction of glycerol with hydrogen chloride, often in the presence of a catalytic amount of a carboxylic acid like acetic acid.
-
Procedure: In a flask equipped with a gas inlet tube, a stirrer, and a condenser, 500 g of glycerol and 10 g of glacial acetic acid are combined. Gaseous hydrogen chloride is passed through the mixture while maintaining a temperature of 105-110°C. The reaction is continued until the reaction mixture has gained 190 g in weight. The crude product is then purified by vacuum distillation to yield 3-chloro-1,2-propanediol.[1]
Step 1b: Synthesis of 1,4-Dioxane-2,5-dimethanol
While a direct, one-pot synthesis from a simple glycerol derivative is not extensively documented, a plausible route involves the reaction of 3-chloro-1,2-propanediol with ethylene glycol, followed by a base-induced cyclization. This is an adaptation of the synthesis of (1,4-dioxan-2-yl)methanol.
-
Conceptual Procedure:
-
Alkoxide Formation: In a suitable solvent such as THF or DMF, sodium hydride is carefully added to an excess of ethylene glycol at 0°C to form the sodium salt of ethylene glycol.
-
Nucleophilic Substitution: 3-chloro-1,2-propanediol is added dropwise to the solution of the ethylene glycol mono-alkoxide. The reaction mixture is stirred at room temperature and then gently heated to drive the substitution reaction, forming the intermediate 3-(2-hydroxyethoxy)propane-1,2-diol.
-
Intramolecular Cyclization: A strong base, such as sodium hydroxide or potassium tert-butoxide, is then added to the reaction mixture to deprotonate one of the hydroxyl groups of the intermediate. Heating the mixture promotes the intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the 1,4-dioxane ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 1,4-dioxane-2,5-dimethanol is then purified by vacuum distillation or column chromatography.
-
Stage 2: Acetylation of 1,4-Dioxane-2,5-dimethanol
The final step in the synthesis is the conversion of the diol to its corresponding diacetate ester. This is a standard esterification reaction, for which several effective methods exist. The use of acetic anhydride with a pyridine base is a classic and highly effective method for acetylating primary and secondary alcohols. Pyridine acts as both the solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. For more sterically hindered or less reactive alcohols, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed.
Mechanism of Acetylation
Acetic anhydride is a powerful acetylating agent. In the presence of pyridine, the pyridine nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The alcohol's oxygen atom then attacks the acetyl group of this intermediate, leading to the formation of the ester and the regeneration of pyridine. The protonated pyridine is then deprotonated by another molecule of pyridine.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Experimental Protocol: Acetylation of 1,4-Dioxane-2,5-dimethanol
This protocol is adapted from standard procedures for the acetylation of alcohols.[2][3]
-
Materials:
-
1,4-Dioxane-2,5-dimethanol (1.0 equivalent)
-
Anhydrous pyridine (10-20 mL per gram of diol)
-
Acetic anhydride (2.5 - 3.0 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equivalents, optional catalyst)
-
Dichloromethane (for extraction)
-
1 M Hydrochloric acid (for washing)
-
Saturated aqueous sodium bicarbonate (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dioxane-2,5-dimethanol in anhydrous pyridine. If using, add the catalytic amount of DMAP at this stage.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diol is no longer visible.
-
Once the reaction is complete, cool the mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the pyridine and other volatile components under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual pyridine.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃ (to neutralize any acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reagents and Conditions
| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Reaction Time |
| 1a | Glycerol | Gaseous HCl | Acetic Acid | None | 105-110°C | Until 190g weight gain |
| 1b | 3-chloro-1,2-propanediol | Ethylene Glycol, Base | - | THF or DMF | RT to Reflux | Varies |
| 2 | 1,4-Dioxane-2,5-dimethanol | Acetic Anhydride | Pyridine, DMAP (optional) | Pyridine | 0°C to RT | 12-24 hours |
Table 2: Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR Signals |
| This compound | C₁₀H₁₆O₆ | 232.23 g/mol | Singlet ~2.1 ppm (6H, 2 x CH₃CO); Multiplets ~3.5-4.2 ppm (10H, ring and CH₂O protons) |
Conclusion and Further Perspectives
This guide has outlined a comprehensive and scientifically sound synthetic route to this compound. The two-stage process, involving the formation of a key diol intermediate via an intramolecular Williamson ether synthesis followed by a robust acetylation, provides a clear and adaptable framework for researchers. The choice of starting from the inexpensive and readily available glycerol makes this an economically viable route. Further research could focus on optimizing the stereochemical outcome of the cyclization step to selectively produce the cis or trans isomers of the final product, thereby expanding its utility in applications where specific stereoisomers are required.
References
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A practicable synthesis of 2,3-disubstituted 1,4-dioxane bearing carbonyl functionality from α,β-unsaturated ketones using Williamson strategy. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved January 12, 2026, from [Link]
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Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Unexpected course of a Williamson ether synthesis. (n.d.). Arkivoc. Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 12, 2026, from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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General Procedure for Acylation of 3° Alcohols: Scandium Triflate/DMAP Reagent. (1996). Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Retrieved January 12, 2026, from [Link]
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Cox, S. D. (2014). Synthesis and Resolution of a Substituted Dioxolane from Glycerol. Digital Commons @ Butler University. Retrieved January 12, 2026, from [Link]
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Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Synthesis and Properties of The 25 Dialkyl 14 Dioxanes. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Product Class 9: 1,4-Dioxanes. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]
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Synthesis of 1-4 Dioxane. (2017, November 18). YouTube. Retrieved January 12, 2026, from [Link]
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Acid-promoted formal [3 + 2] cyclization/N,O-ketalization of in situ generated ortho-alkynyl quinone methides: access to bridged 2,3-cyclopentanoindoline skeletons. (n.d.). Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]
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Preparation of 3-chloro-1,2-propanediol. (n.d.). PrepChem. Retrieved January 12, 2026, from [Link]
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[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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ethylene glycol and 1,4 Dioxane? (2013, December 10). ResearchGate. Retrieved January 12, 2026, from [Link]
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1,4-Dioxane, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dioxane-2,5-dimethanol and its Diacetate Derivative
This guide provides a comprehensive overview of the physicochemical properties of 1,4-dioxane-2,5-dimethanol and its diacetate derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the known characteristics of the parent compound and provides expert insights into the projected properties and synthesis of its diacetate ester.
Introduction to the 1,4-Dioxane Core
The 1,4-dioxane scaffold is a heterocyclic organic compound that has garnered significant interest in various chemical and pharmaceutical applications. Its derivatives are explored for their potential as solvents, in the synthesis of polymers, and as building blocks for pharmacologically active molecules. This guide focuses on 1,4-dioxane-2,5-dimethanol, a key derivative, and its acetylated form, providing a foundational understanding for its application in research and development.
Part 1: 1,4-Dioxane-2,5-dimethanol - The Parent Compound
Chemical Identity and Structure
1,4-Dioxane-2,5-dimethanol is a bifunctional organic compound featuring a 1,4-dioxane ring substituted with two hydroxymethyl groups. The presence of these reactive hydroxyl groups makes it a valuable intermediate for further chemical modifications.
Caption: Chemical structure of 1,4-dioxane-2,5-dimethanol.
Physicochemical Properties
The following table summarizes the known physicochemical properties of 1,4-dioxane-2,5-dimethanol.
| Property | Value | Source |
| CAS Number | 14236-12-5 | [1] |
| Molecular Formula | C₆H₁₂O₄ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 91 °C | [3] |
| XLogP3 | -1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage | 2-8°C Refrigerator | [2] |
Part 2: 1,4-Dioxane-2,5-dimethanol, diacetate - A Technical Projection
Hypothesized Chemical Identity and Structure
The diacetate derivative is formed by the esterification of both primary alcohol groups of the parent diol with acetic acid or its equivalent. This modification significantly alters the polarity and reactivity of the molecule.
Caption: Hypothesized structure of 1,4-dioxane-2,5-dimethanol, diacetate.
Projected Physicochemical Properties
The conversion of hydroxyl groups to acetate esters is expected to have the following effects on the physicochemical properties:
| Property | Projected Value/Trend | Rationale |
| Molecular Formula | C₁₀H₁₆O₆ | Addition of two acetyl groups (C₂H₃O) to the parent molecule. |
| Molecular Weight | 232.23 g/mol | Calculated based on the molecular formula. |
| Boiling Point | Significantly higher than the parent diol | Ester groups increase molecular weight and van der Waals forces, while eliminating hydrogen bonding between molecules, which generally leads to a higher boiling point for molecules of this size.[4] |
| Melting Point | Likely different from the parent diol | Changes in crystal packing due to the bulkier acetate groups will alter the melting point.[5] |
| Solubility | Decreased solubility in water; Increased solubility in nonpolar organic solvents | The polar hydroxyl groups are replaced by less polar ester groups, reducing its ability to hydrogen bond with water.[4] |
| LogP | Higher than the parent diol | The addition of nonpolar acetyl groups increases the lipophilicity of the molecule. |
| Hydrogen Bond Donor Count | 0 | The hydroxyl protons are replaced by acetyl groups. |
| Hydrogen Bond Acceptor Count | 6 | Includes the two ether oxygens and the four carbonyl and ester oxygens. |
| Rotatable Bond Count | 4 | Increased flexibility due to the addition of the acetate groups. |
Part 3: Experimental Protocols
Synthesis of 1,4-Dioxane-2,5-dimethanol, diacetate
The following is a proposed experimental protocol for the synthesis of the target diacetate, based on established methods for the acetylation of diols.[6][7]
Caption: Proposed workflow for the synthesis of 1,4-dioxane-2,5-dimethanol, diacetate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1,4-dioxane-2,5-dimethanol in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add 3.0 equivalents of acetic anhydride.
-
Catalyst Introduction: Add 0.1 mol% of bismuth triflate to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material and the appearance of the product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-dioxane-2,5-dimethanol, diacetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Determination of Key Physicochemical Properties
The following outlines standard experimental procedures for the determination of crucial physicochemical properties of a novel compound like 1,4-dioxane-2,5-dimethanol, diacetate.
Caption: Workflow for the determination of physicochemical properties.
Methodologies in Detail:
-
Melting Point: Determined using a calibrated differential scanning calorimeter (DSC) or a standard melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.
-
Boiling Point: For a non-volatile compound, the boiling point is determined under reduced pressure to avoid thermal decomposition. The vapor pressure at different temperatures can be measured and extrapolated to atmospheric pressure using the Clausius-Clapeyron equation.
-
Solubility: The shake-flask method is a common technique. A known amount of the compound is added to a specific volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, typically by HPLC.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient. Alternatively, reversed-phase HPLC can be used to estimate LogP based on the retention time.
-
Stability Studies: Forced degradation studies are performed to understand the intrinsic stability of the compound. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation. The degradation products are then identified and quantified using techniques like LC-MS.
Part 4: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1,4-dioxane-2,5-dimethanol and its derivatives. While specific toxicity data for the diacetate is unavailable, it is prudent to handle it with the same care as other laboratory chemicals. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a thorough examination of the physicochemical properties of 1,4-dioxane-2,5-dimethanol and offers a scientifically informed projection for its diacetate derivative. The provided experimental protocols for synthesis and property determination serve as a valuable resource for researchers and scientists. As with any new compound, further experimental validation is essential to confirm the projected properties and fully characterize this promising molecule for its potential applications.
References
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PubChem. 1,4-Dioxane-2,5-dimethanol. National Center for Biotechnology Information. [Link]
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Carrigan, M. D., et al. (2001). A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate. Synthesis, 2001(13), 2091-2094. [Link]
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ResearchGate. Chemical structures of the new 1,4-dioxane derivatives 3−19. [Link]
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Li, W., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(18), 8567-8579. [Link]
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Reddy, B. V. S., et al. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 21(9), 1234. [Link]
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Li, M., et al. (2019). Characterization of 1,4-dioxane degrading microbial community enriched from uncontaminated soil. Journal of Hazardous Materials, 367, 183-190. [Link]
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A Technical Guide to {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate: From Biorenewable Feedstock to a Value-Added Dioxane Derivative
Abstract
This technical guide provides a comprehensive overview of the synthesis, history, and chemical context of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS No. 6963-09-3).[1][2] While the history of this specific molecule is not extensively documented as a standalone discovery, its origins are intrinsically linked to a significant theme in modern chemistry: the valorization of glycerol. As a major byproduct of the biodiesel industry, the conversion of glycerol into more valuable chemical entities is a critical area of research.[3][4] This guide traces the scientific pathway from raw glycerol to the target diacetate, detailing the formation of the core 1,4-dioxane structure and the subsequent functionalization. It is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the practical synthesis and potential applications of bio-based heterocyclic compounds.
Introduction: A Molecule Rooted in the Bioeconomy
The compound this compound is a diester built upon a 2,5-disubstituted 1,4-dioxane scaffold. Its scientific significance lies not in a singular, celebrated discovery, but in its representation of a successful synthetic strategy for upgrading a low-cost, renewable feedstock. The core of this molecule is derived from glycerol, a triol that has become abundant due to the global expansion of biodiesel production.[3][4] The challenge for chemists has been to devise efficient and economical pathways to convert this surplus glycerol into functional molecules. This guide illuminates the multi-step synthesis that transforms a simple biorenewable into a complex heterocyclic compound, providing both the historical context and detailed technical protocols.
The Synthetic Pathway: A Story in Three Acts
The journey from glycerol to the target compound can be understood as a three-stage process:
-
Dimerization & Cyclization: Formation of the 1,4-dioxane ring system from a C3 glycerol-derived precursor.
-
Formation of the Diol Intermediate: Synthesis of the stable precursor, trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane.
-
Esterification: Acetylation of the diol to yield the final product.
The following diagram illustrates this overarching synthetic logic.
Caption: High-level synthetic workflow from glycerol to the target molecule.
Act I: Discovery and Synthesis of the 1,4-Dioxane Core
The formation of a 1,4-dioxane ring is a classic reaction in organic chemistry, typically achieved through the acid-catalyzed dehydration and cyclization of a diol, such as ethylene glycol.[5][6] However, creating the specific 2,5-disubstituted pattern of the target molecule from glycerol requires a different approach. The key is the dimerization of a three-carbon precursor derived from glycerol, such as hydroxyacetaldehyde.
A patented process provides a validated method for producing 2,5-dihydroxy-1,4-dioxane, a closely related precursor, from a hydroxyacetaldehyde derivative.[7] This reaction represents the "discovery" of a viable route to the core structure.
Protocol 1: Synthesis of 2,5-Dihydroxy-1,4-dioxane (Adapted from Patent WO2002064582A1)
This protocol describes the catalytic hydrogenation of benzyloxyacetaldehyde to generate a hydroxyacetal intermediate that cyclizes to form the dioxane ring.[7]
Rationale: The benzyloxy group serves as a protecting group. Its removal via catalytic hydrogenation (hydrogenolysis) unmasks the hydroxyl group, which then participates in the acid-catalyzed cyclization to form the thermodynamically stable six-membered dioxane ring. Using a solid catalyst like palladium on carbon allows for easy removal by filtration.
Step-by-Step Methodology:
-
Reactor Setup: To a pressure-rated reaction vessel, add benzyloxyacetaldehyde (6.0 g, 40.0 mmol) and ethanol (56.3 g) as the solvent.[7]
-
Catalyst Addition: Add palladium on carbon (Pd/C, 10% w/w, 300 mg) to the solution.[7]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 0.5 MPa (gauge pressure) with hydrogen.[7]
-
Reaction: Stir the mixture vigorously at 45°C for 4 hours.[7] Monitor the reaction progress by checking for the consumption of hydrogen.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 2,5-dihydroxy-1,4-dioxane.[7] The reported purity via this method is approximately 92.3%, with a yield of 86.5%.[7]
Act II: The Diol Intermediate and Final Acetylation
The direct output of the cyclization is often a mixture of isomers and tautomers. The key stable intermediate for our target synthesis is trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane (CAS 87133-52-6).[8] This diol provides the necessary hydroxyl groups for the final esterification step.
The final transformation is a standard acetylation reaction. While specific literature for the acetylation of this exact diol is sparse, the principles are well-established and can be drawn from extensive research on the acetylation of glycerol to produce diacetin (glyceryl diacetate).[9][10]
Protocol 2: Acetylation of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane
This protocol is a generalized but robust procedure for esterification using acetic anhydride and a common base catalyst.
Rationale: Acetic anhydride is a highly effective acetylating agent. A base catalyst, such as pyridine or triethylamine, is used to scavenge the acetic acid byproduct, driving the reaction to completion. The reaction is typically performed in a non-protic solvent to prevent side reactions.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane (1 equivalent) in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution and cool the mixture in an ice bath to 0°C.
-
Acetylation: Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated solution of sodium bicarbonate (to remove acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.
-
Purification: If necessary, purify the product further using silica gel column chromatography.
Caption: Simplified mechanism of the base-catalyzed acetylation step.
Physicochemical Data and Properties
A summary of the key identifiers and properties for the target compound and its direct precursor is provided below for easy reference.
| Property | This compound | trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane |
| CAS Number | 6963-09-3[1][2] | 87133-52-6[8] |
| Molecular Formula | C10H16O6[1][11] | C6H12O4 |
| Molecular Weight | 232.23 g/mol | 148.16 g/mol [8] |
| Synonyms | [5-(acetyloxymethyl)-1,4-dioxan-2-yl]methyl acetate | --- |
| InChIKey | XTTKGLDMUKWIAS-UHFFFAOYSA-N[11] | --- |
Potential Applications and Future Outlook
While specific, large-scale applications for this compound are not yet established in the literature, its structure allows for informed speculation on its potential uses. The presence of ester groups and a heterocyclic ether core suggests utility in several areas:
-
Plasticizers: Similar to glyceryl diacetate (diacetin), which is widely used as a plasticizer for polymers like cellulose acetate, the target molecule could enhance the flexibility and durability of various resins.[9][10]
-
Solvents: The combination of polar ester groups and a relatively non-polar dioxane backbone could make it a useful solvent for specialized applications in coatings, inks, or pharmaceutical formulations.
-
Chemical Intermediate: The molecule can serve as a chiral building block. The dioxane ring holds the two side chains in a specific spatial arrangement, which could be valuable in the synthesis of more complex molecules, including pharmaceuticals.
The true value of this compound's history is as a blueprint for sustainable chemistry. It demonstrates how industrial byproducts can be transformed into complex, functional molecules, paving the way for the development of a new generation of bio-based chemicals and materials.
References
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- PubMed. (2010).
- Ataman Kimya. (n.d.). GLYCERYL DIACETATE (DIACETIN).
- Ataman Kimya. (n.d.). DIACETIN.
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An In-Depth Technical Guide to Substituted 1,4-Dioxane Compounds: Synthesis, Stereochemistry, and Applications in Drug Discovery
Introduction: The 1,4-Dioxane Scaffold in Modern Chemistry
The 1,4-dioxane ring, a six-membered heterocycle featuring two oxygen atoms at opposing positions, has emerged from its historical role as a simple solvent to become a cornerstone scaffold in medicinal chemistry and materials science.[1][2] While the parent molecule is a common laboratory staple, the strategic introduction of substituents transforms this simple ring into a conformationally complex and stereochemically rich framework.[3] This three-dimensional complexity is paramount in drug development, where the precise spatial arrangement of functional groups dictates a molecule's interaction with biological targets, thereby influencing its efficacy, selectivity, and pharmacokinetic profile.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted 1,4-dioxanes. We will explore the causal logic behind key synthetic strategies, delve into the nuanced principles of stereochemistry and conformational analysis that govern their behavior, and highlight their proven and potential applications as bioactive agents.
Part 1: Core Synthetic Strategies for Substituted 1,4-Dioxanes
The construction of the 1,4-dioxane ring can be achieved through several reliable methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
The Williamson Ether Synthesis Approach
A foundational method for ether formation, the Williamson ether synthesis is readily adapted for the cyclization of 1,4-dioxanes.[4][5] This strategy typically involves the intramolecular cyclization of a precursor containing two hydroxyl groups (or one hydroxyl and one leaving group) separated by an appropriate spacer.
A common variant involves the reaction of a 1,2-diol with a 1,2-dihaloethane or a related electrophile. However, a more versatile approach for creating substituted dioxanes is the cyclization of a 2-(2-haloethoxy)ethanol derivative.[2] The reaction proceeds via an intramolecular SN2 mechanism, where a base deprotonates the hydroxyl group to form an alkoxide, which then displaces the halide on the same molecule to close the ring.
Synthesis via Epoxide Ring-Opening
One of the most powerful and versatile methods for constructing substituted 1,4-dioxanes involves the ring-opening of epoxides.[6][7] This approach offers excellent control over substitution patterns and is amenable to stereoselective synthesis. The key step is the nucleophilic attack on the strained three-membered epoxide ring by an oxygen nucleophile, which sets the stage for the subsequent cyclization.[8][9]
A typical sequence begins with the ring-opening of a substituted epoxide with the monosodium salt of ethylene glycol.[6] This step generates a diol intermediate which can then be cyclized under acidic or basic conditions to form the 1,4-dioxane ring. The regioselectivity of the initial epoxide opening is a critical control point; under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide, consistent with an SN2 mechanism.[8]
Caption: General workflow for 1,4-dioxane synthesis via epoxide ring-opening.
Field-Proven Experimental Protocol: Synthesis of 2-Substituted 1,4-Dioxane
This protocol is adapted from methodologies that utilize the epoxide ring-opening strategy.[6][7]
Objective: To synthesize a 2-substituted 1,4-dioxane from a terminal epoxide.
Materials:
-
Terminal Epoxide (e.g., Styrene Oxide)
-
Ethylene Glycol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Tosyl Chloride (TsCl)
-
Pyridine
-
Diethyl Ether
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous MgSO₄
Step-by-Step Methodology:
-
Formation of the Diol Intermediate:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethylene glycol (10 eq.) to a suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add the terminal epoxide (1.0 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-16 hours, monitoring by TLC until the epoxide is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude diol via flash column chromatography.
-
-
Intramolecular Cyclization (Williamson Approach):
-
Dissolve the purified diol intermediate (1.0 eq.) in anhydrous DMF and cool to 0 °C.
-
Add sodium hydride (1.2 eq.) portion-wise and stir for 30 minutes.
-
Self-Validation Check: This two-step approach (formation of the diol first, then cyclization) is often preferred over a one-pot method to minimize the formation of oligomeric side products and improve the yield of the desired cyclic product.
-
Warm the reaction to room temperature and stir for 4-6 hours until TLC analysis indicates the formation of the product.
-
Quench, extract, and purify as described in Step 1 to yield the final 2-substituted 1,4-dioxane.
-
Part 2: Stereochemistry and Conformational Dynamics
The biological activity of substituted 1,4-dioxanes is intrinsically linked to their three-dimensional structure. Understanding the principles of their stereochemistry and conformational preferences is therefore critical for rational drug design.
Chirality and Stereoisomers
The introduction of even a single substituent onto the 1,4-dioxane ring can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. For example, a 2-monosubstituted 1,4-dioxane is chiral. A 2,5-disubstituted 1,4-dioxane can exist as cis and trans diastereomers, both of which are chiral and exist as pairs of enantiomers. This stereochemical diversity necessitates the use of stereoselective synthetic methods and robust analytical techniques for characterization.
Conformational Analysis: The Dominance of the Chair
Like cyclohexane, the 1,4-dioxane ring is not planar and exists in several conformations to alleviate ring strain. Theoretical and experimental studies have unequivocally shown that the chair conformation is the most stable energetic minimum.[10][11] The ring can interconvert between two equivalent chair forms through a higher-energy twist-boat intermediate in a process known as ring-flipping.[10]
Caption: Ring inversion pathway for a substituted 1,4-dioxane.
In a substituted 1,4-dioxane, substituents on a chair conformation can occupy one of two positions:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): In the general plane of the ring, pointing outwards.
Generally, substituents prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. However, the presence of the two ring oxygen atoms introduces unique stereoelectronic effects, such as the anomeric effect, which can sometimes stabilize an axial conformation for electronegative substituents at the C2 or C3 positions.
Quantitative Conformational Energetics
The energy difference between conformers dictates their relative populations at equilibrium. Ab initio and DFT calculations provide valuable insights into these energy landscapes.
| Conformation | Relative Energy (kcal/mol) | Stability | Reference |
| Chair | 0.00 | Most Stable | [10][11] |
| Twist-Boat | ~5-7 | Intermediate | [11] |
| Boat | Higher Energy | Transition State | [10] |
| Table 1: Calculated relative energies for conformations of the parent 1,4-dioxane ring. |
Part 3: Applications in Drug Development
The 1,4-dioxane scaffold is considered a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[12] Its utility stems from its ability to act as a biocompatible, metabolically stable, and synthetically versatile core that can be decorated with various pharmacophoric groups.
Bioactive Molecules and Therapeutic Targets
Derivatives of 1,4-dioxane have been investigated for a wide range of therapeutic applications. The heterocyclic oxygen atoms can act as hydrogen bond acceptors, improving solubility and interaction with protein targets.
| Compound Class / Example | Therapeutic Area | Reported Activity | Reference |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) derivatives | CNS Disorders | D₂/D₃/D₄ and 5-HT₁ₐ receptor ligands for schizophrenia or Parkinson's disease | [13] |
| Flavone-Dioxane Hybrids (e.g., Silybin inspired) | Liver Disease | Antihepatotoxic agents, protecting against CCl₄-induced toxicity | [14] |
| General Substituted Dioxanes | Oncology, Infectious Disease | Potential antitumor and antimicrobial agents | [1] |
| Table 2: Examples of bioactive substituted 1,4-dioxane compounds. |
The work by Del Bello et al. on N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) derivatives is a prime example of modern drug design.[13] By systematically modifying substituents on a phenoxy moiety attached to the core dioxane structure, they were able to develop multitarget agents with tailored affinities for dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, identifying promising candidates for treating complex neurological disorders like schizophrenia and Parkinson's disease.[13]
Furthermore, inspired by the natural product Silybin, which contains a 1,4-dioxane ring and exhibits antihepatotoxic properties, researchers have synthesized simpler flavone and coumarin derivatives incorporating the dioxane moiety.[14] Several of these compounds showed significant liver-protective effects in animal models, demonstrating the value of the dioxane ring as a key structural element for this biological activity.[14]
Part 4: Essential Characterization Techniques
The unambiguous characterization of substituted 1,4-dioxanes, including the confirmation of their constitution and stereochemistry, is essential. A combination of spectroscopic techniques is typically employed.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation in solution.[15][16] The chemical shifts, coupling constants (especially ³JHH), and integration of proton signals provide detailed information about the connectivity and the relative orientation of substituents. Low-temperature NMR can be used to "freeze out" chair conformations, allowing for the study of individual conformers and the determination of conformational equilibria.[17] For the unsubstituted 1,4-dioxane, rapid chair-chair interconversion at room temperature results in a single sharp peak in the ¹H NMR spectrum.[3][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (e.g., HRMS), can confirm its elemental composition.[18]
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure in the solid state, including absolute stereochemistry if a chiral derivative is analyzed. This technique is invaluable for validating the results of conformational analysis and computational modeling.[19]
Conclusion and Future Perspectives
Substituted 1,4-dioxanes represent a versatile and highly valuable class of compounds for drug discovery and development. Their synthesis is well-established, with routes like epoxide ring-opening offering excellent control over substitution and stereochemistry. The conformational rigidity of the dominant chair form, combined with the electronic influence of the ring oxygens, provides a stable and predictable scaffold for the precise positioning of pharmacophoric elements.
Future research will likely focus on the development of novel, more efficient, and highly stereoselective synthetic methodologies to access increasingly complex dioxane derivatives. As our understanding of complex diseases grows, the potential for designing new multitarget ligands based on this privileged scaffold will continue to expand, solidifying the role of the substituted 1,4-dioxane as a key building block in the modern medicinal chemist's toolbox.[20]
References
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- 15. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Theoretical and Computational Guide to {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Foreword: Charting the Unknown
In the landscape of drug discovery and materials science, understanding a molecule's three-dimensional structure and electronic character is not merely academic; it is the foundational blueprint for predicting its function, reactivity, and potential. The molecule {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS: 6963-09-3) presents a fascinating case study.[1][2] While cataloged, its theoretical underpinnings remain largely unexplored in peer-reviewed literature. This guide, therefore, serves not as a review of existing work, but as a forward-looking roadmap for researchers. It provides the strategic framework and detailed computational protocols necessary to thoroughly characterize this molecule from first principles. We will leverage established theoretical knowledge of its core scaffold, the 1,4-dioxane ring, to build a robust investigatory platform. This document is designed for professionals who require not just data, but a deep, mechanistic understanding of molecular behavior to drive innovation.
Deconstructing the Molecule: Core Scaffold and Stereochemical Implications
At its heart, the target molecule is a disubstituted 1,4-dioxane. The 1,4-dioxane ring is a well-studied heterocyclic ether known for its conformational flexibility, primarily existing in a low-energy chair form but capable of ring inversion through higher-energy twist-boat intermediates.[3][4] The substitution at the C2 and C5 positions with identical (acetyloxy)methyl groups introduces critical stereochemical complexity.
-
Chemical Structure : C₁₀H₁₆O₆[5]
-
Core Scaffold : 1,4-Dioxacyclohexane
-
Substituents : Two –CH₂OC(O)CH₃ groups
The primary theoretical challenge and point of interest is the existence of diastereomers:
-
cis-isomer : The two substituents are on the same face of the dioxane ring.
-
trans-isomer : The substituents are on opposite faces of the ring.
Each of these diastereomers is chiral and will exist as a pair of enantiomers. A comprehensive theoretical study must, therefore, address these distinct stereoisomers, as their differing spatial arrangements will dictate their physical properties and biological interactions.
Caption: Stereoisomers and potential chair conformations for 2,5-disubstituted 1,4-dioxanes.
Foundational Energetics: Conformational Analysis
Any meaningful study of the title compound must begin with a thorough exploration of its conformational energy landscape. The stability of the molecule is not defined by a single static structure but by a Boltzmann-weighted average of all accessible, low-energy conformers. The orientation of the bulky, flexible side chains, coupled with the ring's intrinsic dynamics, creates a complex potential energy surface.
Causality Behind the Computational Workflow
Our approach is hierarchical. We begin with a computationally inexpensive method to cast a wide net across the vast conformational space, followed by high-accuracy quantum mechanical methods to refine the most promising candidates. This ensures both completeness and accuracy without incurring prohibitive computational costs. This strategy has proven effective for other substituted dioxane systems, where chair conformers are dominant but twist structures can be populated.[6]
Experimental Protocol: In Silico Conformational Search and Validation
Objective: To identify all stable conformers of the cis and trans isomers and determine their relative energies.
Methodology:
-
Initial Structure Generation:
-
Construct 3D models for both the cis and trans isomers using a molecular builder. For the cis isomer, create both the diequatorial and diaxial starting structures. For the trans isomer, create the axial-equatorial structure.
-
-
Global Conformational Search:
-
Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This step rapidly explores rotations around all single bonds and potential ring puckering, generating hundreds of candidate structures.
-
Justification: Molecular mechanics is computationally fast and ideal for exploring a large configurational space to identify potential energy minima without being biased by the starting geometry.
-
-
Quantum Mechanical Optimization and Refinement:
-
Take all unique conformers identified in the previous step that lie within a reasonable energy window (e.g., 20 kcal/mol) of the global minimum.
-
Perform full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[3][4]
-
Justification: DFT provides a much more accurate description of the electronic structure and, consequently, more reliable geometries and energies than force fields. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for correcting the relative energies.
-
-
Inclusion of Solvent Effects:
-
Recalculate the single-point energies of the DFT-optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate a relevant solvent (e.g., water or chloroform).[4]
-
Justification: The conformational equilibrium of dioxane derivatives can be sensitive to the solvent environment due to differing dipole moments and potential for hydrogen bonding between conformers.[4][6]
-
Caption: Workflow for the analysis of key electronic properties.
Bridging Theory and Experiment: Predicting Spectroscopic Signatures
A key role of computational chemistry is to provide data that can be directly correlated with experimental results. Predicting NMR and IR spectra serves as a powerful validation of the computed conformational populations and provides a guide for experimental characterization.
NMR Chemical Shift Calculation
The precise chemical environment of each nucleus, which is highly dependent on the molecule's 3D conformation, determines its NMR chemical shift.
-
Methodology: The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR calculations. This calculation is typically performed at the DFT level (e.g., B3LYP with a basis set suitable for NMR, like 6-311+G(2d,p)) on the previously optimized conformer geometries.
-
Application: By calculating the ¹H and ¹³C chemical shifts for each major conformer and then computing a Boltzmann-weighted average based on their relative free energies, one can obtain a theoretical spectrum. Comparing this predicted spectrum to an experimental one can confirm the calculated conformational equilibrium in a given solvent. This approach has been successfully used to assign complex spectra for related heterocyclic systems. [7]
Vibrational (IR) Frequencies
The harmonic frequency calculations performed in Section 2.2 to confirm energy minima also yield a full set of vibrational modes.
-
Methodology: These calculated frequencies correspond to the fundamental vibrational transitions that are active in an IR or Raman spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to correct for anharmonicity and method limitations, bringing them into better agreement with experimental values.
-
Application: The predicted IR spectrum, particularly the position of characteristic peaks like the C=O stretch of the acetate groups (~1740 cm⁻¹), can aid in the experimental identification and characterization of the molecule.
Conclusion and Future Directions
This guide has established a comprehensive, first-principles framework for the theoretical investigation of this compound. By systematically analyzing its conformational landscape, electronic structure, and spectroscopic properties, researchers can build a complete molecular profile. This foundational understanding is the prerequisite for any advanced application, be it in rational drug design, where this molecule could serve as a chiral scaffold or prodrug, or in materials science.
Future theoretical work could extend this analysis to:
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in solution over time, providing deeper insight into its flexibility and solvent interactions.
-
Reaction Mechanism Studies: To computationally model its hydrolysis or other chemical transformations, predicting reaction barriers and product distributions.
-
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, these computed descriptors can be used to build predictive models for designing more potent analogues.
The protocols and insights provided herein are designed to empower researchers to move beyond simple characterization and into the realm of predictive, mechanism-driven science.
References
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Salazar, M. C., & Tovar, C. A. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 101(21), 3873-3877. [Link]
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Zhang, Y., et al. (2023). Exploring Mechanism and Kinetics of 1,4-Dioxane Oxidative Degradation by OH Radical: A Computational Quantum Chemistry Investigation. ResearchGate. [Link]
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Orozco, M., et al. (2007). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. The Journal of Chemical Physics, 126(24), 244507. [Link]
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Wikipedia contributors. (2024). 1,4-Dioxane. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. This compound. PubChem. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (4R-Cis)-6-[(Acetyloxy)Methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. [Link]
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PrepChem. Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. PrepChem.com. [Link]
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Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. [Link]
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PubChem. 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one. PubChem. [Link]
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PubChem. (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester. PubChem. [Link]
-
PubChem. (5-acetyloxy-3,6,10-trimethyl-2-methylidene-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-9-yl) acetate. PubChem. [Link]
-
Saeed, A., et al. (2014). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]
-
PubChem. Methyl 2-(acetyloxy)acetate. PubChem. [Link]
-
Safarov, E.F., et al. (2024). ANALYSIS OF THE OXIDATION MECHANISM OF 1,4-DIOXANE... ResearchGate. [Link]
-
Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 983-989. [Link]
Sources
spectroscopic data for {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
An In-depth Technical Guide to the Spectroscopic Characterization of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound (CAS No. 6963-09-3) is a diester derivative of a 1,4-dioxane scaffold. The presence of multiple functional groups, including ether linkages and acetate esters, within a heterocyclic system makes its structural confirmation a critical task that relies on a combination of modern spectroscopic techniques. This guide outlines the expected spectroscopic characteristics and provides standardized protocols for their acquisition, ensuring a robust and verifiable characterization.
Compound Profile:
-
Molecular Formula: C₁₀H₁₆O₆[1]
-
Molecular Weight: 232.23 g/mol [2]
-
InChI Key: XTTKGLDMUKWIAS-UHFFFAOYSA-N[1]
-
SMILES: CC(=O)OCC1COC(CO1)COC(=O)C[1]
The following sections will detail the predicted spectroscopic data and the underlying principles for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.
¹H NMR Spectroscopy
Expertise & Experience: Interpreting the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Due to the asymmetry of the substitution on the 1,4-dioxane ring, all methylene protons on the ring are expected to be diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns. The two acetate methyl groups, however, are expected to appear as sharp singlets.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~ 2.05 | Singlet | 3H | CH₃ of one acetate |
| H-b | ~ 2.06 | Singlet | 3H | CH₃ of second acetate |
| H-c, H-d | ~ 3.50 - 4.20 | Multiplet | 4H | -O-CH₂-CH₂-O- on dioxane ring |
| H-e | ~ 3.80 - 4.10 | Multiplet | 1H | -O-CH-CH₂-O- on dioxane ring |
| H-f | ~ 4.10 - 4.30 | Multiplet | 2H | -CH-CH₂-OAc |
| H-g | ~ 4.15 - 4.35 | Multiplet | 2H | -CH-CH₂-OAc |
Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent dissolving power and the single deuterium lock signal. A 400 MHz spectrometer provides sufficient resolution to distinguish the complex multiplets expected for the dioxane ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
-
Data Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Visualization of Proton Environments
Caption: Molecular structure with conceptual proton assignments.
¹³C NMR Spectroscopy
Expertise & Experience: Deciphering the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the molecule's asymmetry, ten distinct carbon signals are anticipated. The chemical shifts are indicative of the carbon type (e.g., C=O, C-O, CH₃).
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-1, C-2 | ~ 20.8 | CH₃ of acetates |
| C-3, C-4 | ~ 65 - 70 | -O-CH₂-CH₂-O- on dioxane ring |
| C-5 | ~ 70 - 75 | -O-CH-CH₂-O- on dioxane ring |
| C-6 | ~ 63 - 68 | -CH-CH₂-OAc |
| C-7 | ~ 64 - 69 | -CH-CH₂-OAc |
| C-8, C-9 | ~ 170.5 | C=O of acetates |
Authoritative Grounding: The predicted chemical shifts are based on established ranges for similar functional groups found in spectral databases and literature. For instance, the carbons of a 1,4-dioxane ring typically resonate around 67 ppm[3], while ester carbonyls are found downfield around 170 ppm[4].
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (corresponding to 400 MHz for ¹H) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Use a standard 90° pulse sequence with a sufficient relaxation delay (2-5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent features will be the strong C=O stretching vibration of the ester groups and the C-O stretching vibrations of the esters and ethers.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~ 2950 - 2850 | Medium | C-H (sp³) stretching |
| ~ 1740 | Strong | C=O (ester) stretching |
| ~ 1240 | Strong | C-O (ester) stretching |
| ~ 1100 | Strong | C-O (ether) stretching |
Trustworthiness: The presence of a strong absorption band around 1740 cm⁻¹ is a highly reliable indicator of the saturated ester functional groups. The absence of a broad band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups, validating the complete acylation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two NaCl or KBr plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Visualization of Key Functional Groups
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS)
Expertise & Experience: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which would likely show adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).
Predicted Mass Spectrometry Data (ESI)
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 233.1020 |
| [M+Na]⁺ | 255.0839 |
| [M+K]⁺ | 271.0578 |
| [M+NH₄]⁺ | 250.1285 |
Authoritative Grounding: The predicted m/z values are calculated based on the elemental composition (C₁₀H₁₆O₆) and the masses of the adduct ions. These values are consistent with those provided by chemical databases like PubChem[1]. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimental m/z to the calculated value with high precision (typically < 5 ppm).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in positive ion mode over a mass range of m/z 100-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion adducts.
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the m/z values of the parent ion adducts.
-
Compare the measured exact mass to the calculated mass to confirm the elemental formula.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to corroborate the proposed structure.
-
Visualization of a Plausible Fragmentation Pathway
Sources
- 1. PubChemLite - this compound (C10H16O6) [pubchemlite.lcsb.uni.lu]
- 2. 6963-09-3|this compound|BLDPharm [bldpharm.com]
- 3. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Note: A Validated Protocol for the Diacetylation of 1,4-Dioxane-2,5-dimethanol
Abstract
This application note provides a detailed, field-proven experimental protocol for the efficient acetylation of 1,4-dioxane-2,5-dimethanol to synthesize 1,4-dioxane-2,5-diylbis(methylene) diacetate. The described methodology employs a classic and reliable approach using acetic anhydride as the acetylating agent and pyridine as both a catalyst and solvent. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations for key experimental choices, a self-validating work-up procedure, and robust safety guidelines. The process is broken down into reaction, work-up, purification, and characterization phases, ensuring high yield and purity of the final product.
Introduction and Scientific Principle
Acetylation is a fundamental chemical transformation in organic chemistry, primarily utilized for the protection of hydroxyl groups.[1] The acetyl group is advantageous due to its stability in acidic and oxidative conditions and its straightforward introduction and removal.[1] This protocol details the O-acetylation of the primary hydroxyl groups in 1,4-dioxane-2,5-dimethanol.
The reaction mechanism is catalyzed by pyridine, a weak base. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate with acetic anhydride, and it functions as an acid scavenger, neutralizing the acetic acid byproduct generated during the reaction.[2][3] This prevents potential side reactions and drives the equilibrium towards the formation of the desired ester product. While other catalysts like 4-(dimethylamino)pyridine (DMAP) or various Lewis acids can be employed, the acetic anhydride/pyridine system remains a robust and widely adopted method for its efficacy and simplicity.[1][4][5]
The overall transformation is depicted below:
Caption: General reaction scheme for the acetylation.
Materials, Reagents, and Safety
Reagents and Equipment
| Item | Details | Purpose |
| Starting Material | 1,4-Dioxane-2,5-dimethanol (C₆H₁₂O₄, MW: 148.16 g/mol ) | Reactant |
| Reagents | Acetic Anhydride (Ac₂O, ≥99%) | Acetylating Agent |
| Pyridine, Anhydrous | Catalyst & Solvent | |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Extraction Solvent | |
| Hydrochloric Acid (HCl), 1 M solution | Pyridine Removal | |
| Sodium Bicarbonate (NaHCO₃), saturated aqueous solution | Acid Neutralization | |
| Brine (Saturated NaCl solution) | Aqueous Wash | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | |
| Toluene | Azeotropic Removal | |
| Equipment | Round-bottom flask, Magnetic stirrer & stir bar, Ice bath, Separatory funnel, Rotary evaporator, Silica gel chromatography setup | Reaction & Purification |
Critical Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.
-
Acetic Anhydride: Highly corrosive and a lachrymator. It reacts violently with water.[6] It can cause severe burns upon contact. Always handle inside a certified chemical fume hood.[7] Wear nitrile gloves, safety goggles with side shields, and a lab coat.[7] Ensure a CO₂ or dry chemical fire extinguisher is accessible.[7]
-
Pyridine: Highly flammable liquid and vapor.[8] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] It has a strong, unpleasant odor and is toxic.[4] All operations involving pyridine must be conducted in a well-ventilated fume hood.[8]
-
General Handling: The initial reaction can be exothermic; cooling is essential to maintain control. All glassware should be oven-dried to prevent unwanted hydrolysis of acetic anhydride.
Detailed Experimental Protocol
This protocol is based on a standard procedure for O-acetylation.[1]
Reaction Setup and Execution
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxane-2,5-dimethanol (e.g., 5.0 g, 33.7 mmol, 1.0 equiv.).
-
Dissolution: Under an inert atmosphere (Nitrogen or Argon), add 30 mL of anhydrous pyridine. Stir the mixture at room temperature until the starting material is fully dissolved. Causality: The inert atmosphere is critical to prevent atmospheric moisture from reacting with the acetic anhydride.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Reagent Addition: While stirring vigorously, add acetic anhydride (7.5 mL, 79.3 mmol, 2.35 equiv.) dropwise via a syringe. Maintain the temperature at 0°C during the addition. Causality: Dropwise addition at low temperature safely controls the exothermic reaction and prevents potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical eluent system is 50% ethyl acetate in hexanes.
-
Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by slowly adding 5 mL of dry methanol and stirring for 20 minutes.
-
Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene (3 x 20 mL) using a rotary evaporator.[2] Insight: Toluene forms a low-boiling azeotrope with pyridine, making its removal more efficient than evaporation alone.
Work-up and Purification
The work-up procedure is designed to systematically remove unreacted reagents and byproducts.[1][9]
-
Extraction: Dissolve the residual oil in 50 mL of ethyl acetate (or dichloromethane) and transfer the solution to a 250 mL separatory funnel.
-
Acid Wash: Wash the organic layer with 1 M HCl (2 x 30 mL) to remove residual pyridine. Causality: The acidic wash protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
Neutral Wash: Wash the organic layer with deionized water (1 x 30 mL).
-
Base Wash: Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) until gas evolution ceases. This step removes acetic acid. Causality: Sodium bicarbonate is a weak base that neutralizes the acidic byproduct (acetic acid) and any remaining HCl without hydrolyzing the ester product.
-
Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove the bulk of the dissolved water.
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to obtain the pure 1,4-dioxane-2,5-diylbis(methylene) diacetate.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Characterization of Product
The identity and purity of the synthesized 1,4-dioxane-2,5-diylbis(methylene) diacetate should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should confirm the disappearance of the alcohol -OH protons and the appearance of a sharp singlet corresponding to the six protons of the two acetyl methyl groups (2 x -COCH₃) at approximately δ 2.1 ppm. The methylene protons adjacent to the newly formed ester (-CH₂-O-Ac) will show a downfield shift compared to the starting material. The ring protons of the dioxane core will appear in the δ 3.5-4.0 ppm region.
-
¹³C NMR: Expect a signal for the ester carbonyl carbon at ~170 ppm and the acetyl methyl carbon at ~21 ppm. The carbon of the dioxane ring will resonate around 65-75 ppm.[10]
-
FTIR Spectroscopy: The spectrum should show the disappearance of the broad O-H stretching band (from the starting diol) around 3300 cm⁻¹ and the appearance of a strong, characteristic C=O stretching band for the ester functional group around 1740 cm⁻¹.
-
Mass Spectrometry (MS): Analysis should confirm the expected molecular weight of the product (C₈H₁₂O₆, MW: 204.18 g/mol ).
References
-
O-Acetylation using acetic anhydride in pyridine - GlycoPODv2. (2021). Glycoscience Protocols. [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? (2019). ResearchGate. [Link]
-
Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry. [Link]
-
What safety precautions should you take when working with acetic anhydride? (2020). Quora. [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2017). MDPI. [Link]
-
A Fast and Convenient Procedure for the Acetylation of Alcohols. (2007). ResearchGate. [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Safety data sheet - Acetic anhydride-pyridine TS. (n.d.). CPAchem. [Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (1968). Semantic Scholar. [Link]
-
1H proton nmr spectrum of 1,4-dioxane. (n.d.). Doc Brown's Chemistry. [Link]
-
13C nmr spectrum of 1,4-dioxane. (n.d.). Doc Brown's Chemistry. [Link]
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- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 4. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. quora.com [quora.com]
- 8. carlroth.com [carlroth.com]
- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 10. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Utility of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl Acetate in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the efficient construction of complex molecular architectures. Among the repertoire of protected synthons, {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate emerges as a valuable, yet underexplored, building block. This diacetate-protected form of 2,5-bis(hydroxymethyl)-1,4-dioxane offers a stable and reliable precursor to a versatile C6 diol, finding its primary applications in the synthesis of advanced polymers and potentially in the construction of sophisticated molecular scaffolds such as chiral ligands and macrocycles. This technical guide provides a comprehensive overview of the synthesis, deprotection, and key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction to a Versatile Protected Diol
This compound, a derivative of 1,4-dioxane, serves as a stable, crystalline solid that masks two primary alcohol functionalities. The acetate protecting groups are robust enough to withstand a variety of reaction conditions, yet can be removed under controlled basic or acidic conditions to liberate the parent diol, 2,5-bis(hydroxymethyl)-1,4-dioxane. This controlled release is the cornerstone of its utility, allowing for the sequential introduction of the diol moiety into a growing molecule.
Key Structural Features and Synthetic Rationale:
-
1,4-Dioxane Core: The central heterocyclic ring provides a degree of conformational rigidity.
-
Acetoxymethyl Groups: The acetate esters serve as effective protecting groups for the primary alcohols, preventing their unwanted participation in reactions targeted at other parts of a molecule.
-
Stereochemistry: The 2,5-disubstituted 1,4-dioxane ring can exist as cis and trans isomers. The commercially available material is often a mixture of diastereomers. For stereospecific applications, chiral resolution or asymmetric synthesis of the parent diol may be necessary.
Synthesis and Deprotection: A Practical Guide
The synthetic utility of this compound is intrinsically linked to its preparation and the efficient removal of the protecting groups.
Synthesis Protocol: Acetylation of 2,5-Bis(hydroxymethyl)-1,4-dioxane
The preparation of the title compound is achieved through the straightforward acetylation of the corresponding diol.
Materials:
-
2,5-Bis(hydroxymethyl)-1,4-dioxane (mixture of diastereomers)[1]
-
Acetic anhydride
-
Pyridine or a tertiary amine base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-bis(hydroxymethyl)-1,4-dioxane (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.5 eq) or triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.
Diagram of the Acetylation Workflow:
Caption: Workflow for the synthesis of the title compound.
Deprotection Protocol: Saponification to 2,5-Bis(hydroxymethyl)-1,4-dioxane
The removal of the acetate groups is readily achieved by base-catalyzed hydrolysis (saponification).
Materials:
-
This compound
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
Dowex® 50WX8 or other acidic resin (for neutralization)
-
Ethyl acetate or other suitable organic solvent for extraction
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization: Upon completion, neutralize the reaction mixture to pH ~7 by the addition of an acidic resin.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous solution, add sodium chloride to saturate and extract with ethyl acetate.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-bis(hydroxymethyl)-1,4-dioxane. The product can be further purified by recrystallization if necessary.
Diagram of the Saponification Workflow:
Caption: Workflow for the deprotection of the title compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to serve as a precursor to 2,5-bis(hydroxymethyl)-1,4-dioxane. This diol is a versatile building block for a range of applications, most notably in polymer chemistry.
Monomer for Polyester and Polyurethane Synthesis
2,5-Bis(hydroxymethyl)-1,4-dioxane is an excellent candidate as a diol monomer in condensation polymerizations. Its rigid 1,4-dioxane core can impart unique thermal and mechanical properties to the resulting polymers.
Polyester Synthesis:
The diol can be co-polymerized with various diacids or their derivatives (e.g., diacid chlorides, diesters) to produce polyesters. The general reaction involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxylic acid groups of the diacid.
Table 1: Representative Comonomers for Polyester Synthesis with 2,5-Bis(hydroxymethyl)-1,4-dioxane
| Comonomer | Resulting Polyester Type | Potential Properties |
| Adipoyl chloride | Aliphatic Polyester | Flexible, lower melting point |
| Terephthaloyl chloride | Aromatic-Aliphatic Polyester | Increased rigidity, higher thermal stability |
| Succinic anhydride | Aliphatic Polyester | Biodegradable potential |
Polyurethane Synthesis:
In the synthesis of polyurethanes, 2,5-bis(hydroxymethyl)-1,4-dioxane acts as a chain extender or as part of the soft segment. It reacts with diisocyanates to form the characteristic urethane linkages.
Table 2: Representative Diisocyanates for Polyurethane Synthesis
| Diisocyanate | Resulting Polyurethane Type | Potential Applications |
| Methylene diphenyl diisocyanate (MDI) | Rigid or semi-rigid polyurethane | Foams, elastomers, coatings |
| Toluene diisocyanate (TDI) | Flexible polyurethane | Foams for cushioning |
| Hexamethylene diisocyanate (HDI) | Aliphatic polyurethane | Coatings with good UV stability |
Synthesis of Chiral Ligands and Coordination Polymers
The stereoisomers of 2,5-bis(hydroxymethyl)-1,4-dioxane, particularly the chiral trans-isomer, can serve as valuable starting materials for the synthesis of chiral ligands for asymmetric catalysis. The two hydroxyl groups can be functionalized to introduce phosphine, amine, or other coordinating moieties. The C2-symmetry of the trans-isomer is often a desirable feature in the design of effective chiral ligands.
Furthermore, the diol can be used to construct coordination polymers and metal-organic frameworks (MOFs). The oxygen atoms of the dioxane ring and the hydroxyl groups can coordinate to metal centers, leading to the formation of extended network structures with potential applications in gas storage, separation, and catalysis.
Precursor for Macrocycle Synthesis
The bifunctional nature of 2,5-bis(hydroxymethyl)-1,4-dioxane makes it a suitable building block for the synthesis of macrocyclic compounds, including crown ether analogues. By reacting the diol with appropriate di-electrophiles under high-dilution conditions, it is possible to construct large ring systems. The 1,4-dioxane unit can influence the ion-binding properties and conformational preferences of the resulting macrocycle.
Conclusion
This compound is a strategically important protected diol that provides access to the versatile building block, 2,5-bis(hydroxymethyl)-1,4-dioxane. Its primary application lies in the synthesis of novel polyesters and polyurethanes, where the rigid dioxane core can be exploited to tune the material properties. Furthermore, its potential in the synthesis of chiral ligands and macrocycles opens up avenues for its use in catalysis and supramolecular chemistry. The straightforward protection and deprotection protocols, coupled with the diverse reactivity of the resulting diol, make this compound a valuable tool for researchers in various fields of chemical science.
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Chemistry Steps. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
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National Center for Biotechnology Information. Synthesis and applications of high-performance P-chiral phosphine ligands. [Link]
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Application Notes & Protocols: {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Non-Classical Scaffolds
In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic modification of nucleoside analogues, a cornerstone of antiviral and anticancer therapy, often involves the replacement of the canonical ribose or deoxyribose sugar moiety with bioisosteric scaffolds. The 1,4-dioxane ring has emerged as a valuable and flexible alternative, offering a unique conformational landscape compared to natural five-membered sugar rings.[1][2] The title compound, {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, serves as a key chiral building block for the synthesis of these modified nucleosides, providing a stable yet conformationally adaptable backbone for therapeutic agents.[1][3]
The acetate groups on this building block serve a dual purpose. They act as protecting groups for the hydroxyl functionalities, preventing unwanted side reactions during synthesis. More importantly, the acetate at the anomeric position (C-2) functions as a leaving group in Lewis acid-catalyzed coupling reactions with nucleobases, a critical step in the construction of nucleoside analogues.
Core Application: Synthesis of Novel Nucleoside Analogues
The primary and most significant application of this compound is in the stereocontrolled synthesis of 1,4-dioxane-based nucleoside analogues. These synthetic nucleotides are investigated for a range of therapeutic applications, most notably as antiviral agents.[3] The rationale behind replacing the natural ribofuranose ring with a 1,4-dioxane system is to create molecules that may not be recognized by viral or cellular enzymes, potentially overcoming drug resistance mechanisms and altering the compound's metabolic stability.[4]
Mechanistic Rationale for Glycosylation
The key synthetic transformation involving this building block is the N-glycosylation reaction, where the 1,4-dioxane moiety is coupled to a heterocyclic nucleobase. The reaction typically proceeds via a Lewis acid-catalyzed SN1 or SN2 mechanism at the anomeric carbon (the carbon atom bonded to two oxygen atoms).
The process can be visualized as follows:
Caption: General workflow for nucleoside analogue synthesis.
Detailed Experimental Protocol: Synthesis of a Dioxane-Adenine Nucleoside Analogue
This protocol describes a representative procedure for the coupling of this compound with a silylated nucleobase, followed by deprotection. This method is adapted from established procedures for the synthesis of nucleoside analogues.[2][3]
Materials:
-
This compound (1 equivalent)
-
Adenine (1.5 equivalents)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (4 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH) saturated with ammonia (NH₃)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Instrumentation:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Part 1: Silylation of Adenine
-
Preparation: In an oven-dried 100 mL round-bottom flask under an inert atmosphere, add adenine (1.5 eq).
-
Silylation: Add anhydrous 1,2-dichloroethane (DCE) to create a suspension. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (4 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 85°C) with stirring until the solution becomes clear, indicating the formation of silylated adenine. This typically takes 1-2 hours.
-
Cooling: Cool the reaction mixture to room temperature.
Part 2: Glycosylation Reaction
-
Reactant Addition: To the solution of silylated adenine, add a solution of this compound (1 eq) in anhydrous DCE via syringe.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise via syringe. The reaction may change color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside analogue.
Part 3: Purification of the Protected Analogue
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the protected nucleoside analogue.
Part 4: Deprotection
-
Reaction Setup: Dissolve the purified protected nucleoside analogue in methanol saturated with ammonia in a sealed pressure vessel.
-
Reaction: Stir the solution at room temperature for 24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Final Purification: Purify the final product by silica gel chromatography or recrystallization to yield the target 1,4-dioxane-adenine nucleoside analogue.
Quantitative Data Summary
While specific yield and analytical data for the title compound's direct application are dispersed, the following table summarizes typical outcomes for similar 1,4-dioxane nucleoside analogue syntheses found in the literature.
| Step | Typical Yield (%) | Key Analytical Techniques |
| Glycosylation | 50-70% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Deprotection | 80-95% | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry |
Further Applications and Future Outlook
While the synthesis of nucleoside analogues remains the primary application, the unique stereochemistry and functionality of this compound make it a candidate for other areas of medicinal chemistry. The 1,4-dioxane scaffold is present in a variety of biologically active molecules, including agents targeting bacterial topoisomerases and central nervous system receptors.[5][6]
The di-functional nature of this building block, with two protected primary alcohols, allows for its incorporation into larger molecules as a flexible linker or as a scaffold to present pharmacophoric groups in a specific spatial orientation. Future research may explore its use in the development of:
-
PROTACs and Molecular Glues: As a component of the linker connecting a warhead to an E3 ligase-binding element.
-
Novel Heterocyclic Systems: As a starting material for the synthesis of more complex fused ring systems.
-
Oligonucleotide Analogues: For incorporation into synthetic DNA or RNA strands to modify their hybridization properties and metabolic stability.[1]
The continued exploration of non-classical building blocks like this compound is essential for expanding the accessible chemical space for drug discovery and developing next-generation therapeutics.
References
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Hofmeister, A., et al. (2021). Novel Dioxane and Morpholino Nucleotide Analogues: Syntheses and RNA-Hybridization Properties. ChemBioChem, 22, 1072–1078. Available from: [Link]
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El-Sayed, N. A., et al. (2018). Synthesis of Novel Homo-N-Nucleoside Analogs Composed of a Homo-1,4-Dioxane Sugar Analog and Substituted 1,3,5-Triazine Base Equivalents. Molecules, 23(7), 1735. Available from: [Link]
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Pathmasiri, W., & Bodige, K. (2008). Synthesis of Optically Active 1,4-Dioxane Nucleotide Analogs. Journal of Heterocyclic Chemistry, 45(6), 1757-1763. Available from: [Link]
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Prisbe, E. J., et al. (1986). Synthesis and antiviral evaluation of 1,4-dioxane nucleoside analogs related to nucleoside dialdehydes. Journal of Medicinal Chemistry, 29(12), 2445–2450. Available from: [Link]
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Goti, C. S., et al. (2017). Enantioselective Synthesis of Homo-N-Nucleosides Containing a 1,4-Dioxane Sugar Analog. Molecules, 22(12), 2128. Available from: [Link]
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Bondarenko, A. V., et al. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]
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Al-Bayati, Z. A. F., & Jibroo, R. N. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Systematic Reviews in Pharmacy, 15(1), 1-12. Available from: [Link]
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Grygorenko, O. O., et al. (2020). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. The Journal of Organic Chemistry, 85(21), 13576–13589. Available from: [Link]
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Bondarenko, A. V., et al. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]
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Butini, S., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(17), 3249–3264. Available from: [Link]
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Mitton-Fry, M. J., et al. (2018). Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety. Bioorganic & Medicinal Chemistry Letters, 28(14), 2473-2477. Available from: [Link]
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Comprehensive Analytical Strategy for the Structural Elucidation and Identification of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, multi-technique guide for the unambiguous identification and structural confirmation of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS No. 6963-09-3).[1][2] The protocols and methodologies outlined herein are designed for researchers in pharmaceutical development, quality control, and synthetic chemistry who require robust analytical characterization of this and structurally related molecules. We present an integrated workflow leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide orthogonal data, ensuring the highest level of confidence in the compound's identity and purity.
Introduction and Molecular Overview
The target molecule, this compound, is a diester derivative of a substituted 1,4-dioxane. Its core structure contains a six-membered heterocyclic ring with two ether linkages, and two exocyclic acetyloxymethyl groups. The molecular formula is C₁₀H₁₆O₆ with a monoisotopic mass of 232.0947 Da.[3] The presence of multiple chiral centers implies the potential for various stereoisomers. Accurate structural confirmation is critical, as this compound may arise as a synthetic intermediate, a byproduct, or a metabolite in various chemical processes. This guide establishes a self-validating analytical framework to confirm its molecular structure and assess its purity.
Recommended Analytical Workflow
A sequential and multi-faceted approach is recommended for the definitive identification of the target compound. The workflow is designed to first confirm the presence of key functional groups and molecular weight, followed by a detailed structural elucidation of the carbon-hydrogen framework, and finally, an assessment of purity.
Caption: Integrated workflow for compound identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid, non-destructive technique ideal for the initial identification of key functional groups. For the target molecule, we expect to observe characteristic absorption bands for the ester and ether moieties. The "Rule of Three" for esters predicts three strong peaks corresponding to the C=O and two C-O stretching vibrations.[4]
Predicted FTIR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Reference |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Typical for aliphatic esters, indicating the absence of conjugation.[5][6] |
| Ester C-O | C-O Stretch (Acyl-Oxygen) | 1300 - 1200 | Strong, characteristic band for the C-O bond adjacent to the carbonyl.[7] |
| Ether & Ester C-O | C-O Stretch (Alkyl-Oxygen) | 1150 - 1000 | A complex region of multiple strong bands from both the dioxane ring ethers and the ester C-O bonds.[6][8] |
| Alkyl C-H | C-H Stretch | 2980 - 2850 | Expected from the methylene and methyl groups in the molecule. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
System Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg of solid or one drop of neat oil) of the sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the major peaks. Compare the obtained spectrum with the expected values in the table above.
Mass Spectrometry (MS)
Principle: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this moderately polar molecule.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 233.1020 |
| [M+Na]⁺ | 255.0839 |
| [M+K]⁺ | 271.0578 |
| [M+NH₄]⁺ | 250.1285 |
| Data derived from PubChem CID 243614.[3] |
Experimental Protocol: LC-HRMS (ESI)
Caption: Workflow for HRMS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of HPLC-grade acetonitrile and water.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Ionization: Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and nitrogen as the sheath and auxiliary gas.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. The high resolution (>60,000 FWHM) will allow for accurate mass determination.
-
Data Analysis: Identify the peaks corresponding to the predicted adducts (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula C₁₀H₁₆O₆. A mass error of <5 ppm is required for confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR are the most powerful techniques for elucidating the specific atomic connectivity and stereochemistry of the molecule. The chemical shifts, coupling constants, and integrations of the proton signals, along with the number and type of carbon signals, provide a complete picture of the molecular structure. General NMR procedures are well-established.[9]
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| Acetate CH₃ | ~2.1 (singlet, 6H) | ~21.0 |
| -CH₂-O(Ac) | ~4.1-4.3 (multiplet, 4H) | ~65-68 |
| Dioxane Ring CH/CH₂ | ~3.5-4.0 (complex multiplet, 6H) | ~68-72 |
| Acetate C=O | N/A | ~170.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 8 scans to ensure adequate signal intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
Set the spectral width to cover 0-220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
-
Integrate the ¹H signals and analyze the splitting patterns (multiplicity) to determine proton proximities.
-
Correlate the ¹H and ¹³C data to assemble the molecular structure. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the standard method for determining the purity of a compound.[10] Given the molecule's lack of a strong UV chromophore, detection at low wavelengths (~200 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is necessary. A reversed-phase method is appropriate for this molecule's polarity.[11][12]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Caption: HPLC workflow for purity assessment.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV or ELSD/MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column designed for enhanced polar retention may improve peak shape.[13]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm or ELSD (Drift Tube: 50 °C, Nebulizer Gas: Nitrogen at 1.5 L/min).
-
Injection Volume: 10 µL
Method:
-
System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.[14]
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Gradient Elution:
-
Start at 30% B for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and re-equilibrate for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Conclusion
The combination of FTIR, HRMS, NMR, and HPLC provides a robust and orthogonal analytical framework for the definitive identification and purity assessment of this compound. FTIR and MS serve as rapid primary confirmation tools for functional groups and molecular formula, respectively. One- and two-dimensional NMR spectroscopy provide the conclusive evidence for the precise molecular structure and connectivity. Finally, a validated HPLC method confirms the sample's purity. This comprehensive approach ensures high confidence in the final data package, meeting the stringent requirements of the pharmaceutical and chemical industries.
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Scalia, S., & Menegatti, E. (1991). Assay of 1,4-dioxane in commercial cosmetic products by HPLC. Il Farmaco, 46(11), 1365-1370. Retrieved from [Link]
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ResearchGate. (2019). What HPLC column can be used for 1,4-dioxane analysis?. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectral overlay of hexane (A), ethyl acetate (B) and methanol (C) extracts. Retrieved from [Link]
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Química Orgánica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC profile of 100 mg/L of 1,4-dioxane in medium broth. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - Analytical Methods. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. Retrieved from [Link]
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-
Interstate Technology & Regulatory Council. (2020). Sampling and Analysis for 1,4-Dioxane. Retrieved from [Link]
-
GNPS Library. (2022). Spectrum CCMSLIB00009972561. University of California San Diego. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. Retrieved from [Link]
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Technical Dossier: Evaluation of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate as a Novel Solvent or Additive for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
The selection of appropriate solvents and additives is a critical determinant in the success of pharmaceutical development, influencing everything from reaction kinetics and purification efficiency to the stability and bioavailability of the final drug product.[1][2] The industry is in a continuous search for novel excipients that offer improved performance, enhanced safety profiles, and more sustainable manufacturing processes.[2]
This document presents a comprehensive technical guide for the evaluation of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (herein referred to as DAMA), a novel chemical entity with potential as a specialized solvent or formulation additive. Given the absence of established application data for DAMA, this guide is structured as a series of protocols and rationale for its systematic characterization.
DAMA's structure, featuring a 1,4-dioxane core functionalized with two methyl acetate groups, suggests a unique combination of properties. The heterocyclic ether backbone is characteristic of versatile aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF), known for their ability to dissolve a wide range of organic compounds.[3][4][5] The dual ester functionalities introduce polarity and the potential for specific hydrogen bond interactions, features common in solvents like methyl acetate used in coatings, adhesives, and pharmaceutical formulations.[6][7][8]
This dossier provides the necessary framework to assess DAMA's physicochemical properties, solubilizing power, stability, and safety, enabling researchers to make data-driven decisions about its potential utility in their specific applications.
Predicted Physicochemical Profile and Safety Considerations
A preliminary profile of DAMA can be inferred from its structural components: the 1,4-dioxane ring and methyl acetate side chains.
Inferred Properties from Structural Analogues
The properties of the parent molecule, 1,4-dioxane, provide a crucial starting point for understanding DAMA. 1,4-Dioxane is a colorless, versatile aprotic solvent that is fully miscible with water and most organic solvents.[3][9][10][11] However, it is also a suspected human carcinogen and is known to form explosive peroxides upon storage, especially when anhydrous.[9][12][13][14] The addition of the two methyl acetate moieties to the dioxane core in DAMA is expected to significantly alter these properties.
| Property | Influence of 1,4-Dioxane Core | Influence of Methyl Acetate Side Chains | Predicted DAMA Profile |
| Boiling Point | 1,4-Dioxane BP is 101 °C.[3] | Methyl Acetate BP is 57 °C.[7] | Significantly higher than parents due to increased molecular weight (232.23 g/mol ) and polarity. Expected to be a low-volatility solvent.[15] |
| Water Solubility | 1,4-Dioxane is miscible.[11][12] | Methyl Acetate has 25% solubility.[6] | Expected to have moderate to high water solubility due to ether and ester oxygen atoms acting as H-bond acceptors.[9] |
| Solvent Class | Aprotic, weakly polar ether.[3] | Weakly polar ester.[6] | Aprotic, polar solvent. Potential to dissolve a broad range of polar and non-polar compounds. |
| Peroxide Formation | High risk, especially when anhydrous.[9][12] | Not a primary concern. | High Risk . The ether linkages in the dioxane ring remain susceptible to autooxidation. Peroxide testing is mandatory.[12] |
| Toxicity | Probable human carcinogen; liver and kidney toxicant.[13][14][16][17] | Less toxic than 1,4-dioxane; used in food and fragrance.[6] | Caution Warranted . Toxicity profile is unknown. Handle as a potentially hazardous substance, assuming risks similar to or greater than 1,4-dioxane until data proves otherwise. |
Preliminary Safety and Handling Protocol
Given the known hazards of 1,4-dioxane, a cautious approach is mandatory when handling DAMA.
Protocol 2.2.1: Initial Handling and Storage
-
Engineering Controls: All handling of DAMA must be conducted in a certified chemical fume hood to prevent inhalation of potential vapors.[3][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or laminate), a lab coat, and splash-proof safety goggles.
-
Storage: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from heat, light, and oxidizing agents. The container must be labeled with "Warning: Potential Peroxide Former."
-
Peroxide Management:
-
Upon receipt, date the container.
-
Test for peroxides before each use, especially before any heating or distillation, using peroxide test strips.
-
Discard the material after 12 months if not stabilized, or as indicated by peroxide test results.[12]
-
Experimental Evaluation Workflow
The following sections outline a logical, step-by-step workflow for characterizing DAMA as a potential solvent or additive. This workflow is designed to generate the foundational data required for assessing its viability.
Caption: Proposed workflow for the systematic evaluation of DAMA.
Phase 1: Foundational Characterization Protocols
This initial phase focuses on determining the fundamental properties of DAMA.
Protocol 4.1: Determination of Key Physicochemical Properties
Objective: To measure essential physical and chemical constants for DAMA.
Methodology:
-
Appearance: Visually inspect the sample at room temperature for color and physical state (liquid/solid).
-
Boiling Point: Determine the boiling point at atmospheric pressure using a standard distillation apparatus.
-
Density: Measure the density at a controlled temperature (e.g., 20 °C) using a pycnometer or digital density meter.
-
Refractive Index: Measure the refractive index at a controlled temperature (e.g., 20 °C) using a calibrated refractometer.
-
Water Solubility:
-
Prepare serial dilutions of DAMA in deionized water (e.g., from 1 mg/mL to 500 mg/mL).[18]
-
Vortex each mixture vigorously for 2 minutes.[19]
-
Visually inspect for miscibility or the presence of a separate phase.
-
For quantitative analysis, shake samples for 24 hours at a controlled temperature, centrifuge, and analyze the aqueous phase concentration via a suitable method (e.g., HPLC-UV if a chromophore is present, or HPLC-CAD/ELSD).[18]
-
Protocol 4.2: Broad-Spectrum Solubility Screening
Objective: To assess the solubilizing capacity of DAMA across a range of compounds relevant to pharmaceutical development.[1][20]
Methodology:
-
Selection of Solutes: Choose a representative set of solutes with varying polarities and chemical functionalities.
-
APIs: A non-polar, a polar, and an ionizable drug substance.
-
Excipients: A common polymer (e.g., PVP, HPMC) and a crystalline excipient (e.g., mannitol).
-
Intermediates: A key synthetic intermediate from a relevant project.
-
-
Isothermal Solubility Determination:
-
Add a known excess amount of the solid solute to a vial containing a measured volume of DAMA (e.g., 1 mL).
-
Seal the vials and agitate them in an overhead shaker or on a shaking incubator at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
-
After equilibration, allow the samples to stand, then centrifuge to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, filter it through a solvent-compatible filter (e.g., PTFE), and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved solute using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Reporting: Report the solubility in mg/mL. Compare these values to those obtained in commonly used solvents (e.g., DMSO, NMP, Ethanol).
Phase 2: Stability and Compatibility Assessment
This phase investigates the chemical robustness of DAMA itself and its compatibility with standard analytical workflows.
Protocol 5.1: Chemical Stability Assessment
Objective: To evaluate the stability of DAMA under common stress conditions and to rigorously monitor for peroxide formation.
Methodology:
-
Peroxide Formation Monitoring (Mandatory):
-
Store a sample of DAMA in a partially filled, clear container exposed to ambient light and air.
-
At regular intervals (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6), test for peroxides using quantitative peroxide test strips or a titration method.
-
Record the peroxide concentration (in ppm). A concentration >100 ppm is generally considered hazardous for distillation.
-
-
Forced Degradation Study:
-
Expose aliquots of DAMA to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 72 hours.
-
-
Analyze the stressed samples against a control sample (stored at 4 °C) by a suitable purity-indicating method (e.g., GC-FID or HPLC-CAD) to quantify any degradation.[21][22]
-
Protocol 5.2: Analytical Method Compatibility
Objective: To determine if DAMA interferes with common analytical techniques used in pharmaceutical QC.
Methodology:
-
Residual Solvent Analysis (Headspace GC-MS):
-
As DAMA is a potential solvent, it's crucial to develop a method for its detection as a residual solvent in drug substances.[23][24]
-
Prepare a standard solution of DAMA in a suitable diluent (e.g., DMSO).
-
Spike a known amount of DAMA into a drug substance placebo.
-
Analyze using a standard Headspace GC-MS method (e.g., USP <467>). Evaluate for peak shape, retention time, and potential interference with other common solvents.
-
-
HPLC Compatibility:
-
Inject a neat sample of DAMA onto both reverse-phase (C18) and normal-phase (Silica) HPLC columns.
-
Run a standard gradient (e.g., Water/Acetonitrile with 0.1% formic acid for RP; Heptane/Ethanol for NP).
-
Monitor the baseline using UV (at multiple wavelengths, e.g., 210, 254 nm) and a universal detector like CAD or ELSD to identify any inherent impurities or degradation products. Check for high UV absorbance which could interfere with analyte detection.
-
Phase 3: Application-Specific Evaluation
Based on positive outcomes from Phases 1 and 2, DAMA can be evaluated in specific, high-value applications.
Caption: Decision points for evaluating DAMA in specific applications.
Protocol 6.1: Performance as a Reaction Solvent
Objective: To compare the performance of DAMA against a standard solvent in a well-understood chemical transformation (e.g., a Suzuki coupling or an SₙAr reaction).
Methodology:
-
Reaction Setup: Run parallel reactions in DAMA and the standard solvent (e.g., 1,4-dioxane, DMF, or 2-MeTHF). Ensure all other parameters (temperature, stoichiometry, catalyst loading) are identical.
-
Monitoring: Monitor the reaction progress over time using an appropriate technique (e.g., HPLC, UPLC, or GC).
-
Analysis: Upon completion, compare the reactions based on:
-
Reaction rate.
-
Product yield and purity.
-
Impurity profile (note any new or different impurities).
-
Ease of workup and product isolation.
-
Protocol 6.2: Utility as a Formulation Additive
Objective: To investigate DAMA's potential as a co-solvent or stabilizer in a liquid or semi-solid formulation for a poorly soluble API.
Methodology:
-
Formulation Preparation: Prepare simple formulations of a poorly soluble API in a primary vehicle (e.g., PEG 400, propylene glycol). Create a parallel set of formulations containing varying percentages of DAMA as a co-solvent (e.g., 5%, 10%, 20% w/w).
-
Solubility Enhancement: Measure the equilibrium solubility of the API in each formulation blend as described in Protocol 4.2.
-
Stability Study: Store the formulations at accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: At each time point, analyze the samples for:
-
API concentration (to check for degradation).
-
Presence of API crystals (via microscopy) to assess physical stability.
-
Formation of degradants (via HPLC).
-
Conclusion and Forward Look
This technical dossier provides a rigorous, phased approach to evaluating the novel compound this compound (DAMA) for its potential as a solvent or additive. By systematically characterizing its physicochemical properties, solubility profile, stability, and application-specific performance, researchers can build a comprehensive data package. The structural relationship to 1,4-dioxane necessitates a strong emphasis on safety, particularly regarding peroxide formation and potential toxicity. If initial results are promising, further toxicological evaluation would be a prerequisite for any consideration in GMP manufacturing, in accordance with guidelines such as ICH Q3C.[25]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from CDC. [Link]
-
ATSDR. (n.d.). Public Health Statement for 1,4-Dioxane. Retrieved from CDC. [Link]
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Enviro Wiki. (2022, April 27). 1,4-Dioxane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31275, 1,4-Dioxane. Retrieved from [Link]
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ResearchGate. (n.d.). Physical and chemical properties of 1,4-dioxane. Retrieved from [Link]
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TA Instruments. (n.d.). Storage stability Tests of organic solvents Collected on activated Carbon using a microcalorimeter. Retrieved from [Link]
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
-
nanopartikel.info. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
-
ACS Publications. (n.d.). Stability Assessment in Aqueous and Organic Solvents of Metal–Organic Framework PCN 333 Nanoparticles through a Combination of Physicochemical Characterization and Computational Simulations. Retrieved from [Link]
-
PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). 1,4-Dioxane (1,4-Diethyleneoxide). Retrieved from [Link]
-
Resolve Mass. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
-
ITRC. (n.d.). 5. Toxicity and Risk Assessment - ITRC 1,4-Dioxane. Retrieved from [Link]
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IUCLID. (n.d.). E.4.18. [4.17] Stability in organic solvents and identity of relevant degradation products. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H16O6). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
FDA. (n.d.). 5015.8 Acceptance Criteria for Residual Solvents. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
Triumvirate Environmental. (2025, January 13). How 1,4-Dioxane is Manufactured and Used in Various Industries. Retrieved from [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
-
Biotage. (2023, January 18). What you need to know before adding 1,4 Dioxane to your lab services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9839384, (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester. Retrieved from [Link]
-
PENPET. (n.d.). Methyl Acetate – High-Quality Solvent for Coatings and Paints. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. Retrieved from [Link]
-
ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]
- Google Patents. (n.d.). EP0105885A1 - Process for the preparation of methyl acetate.
- Google Patents. (n.d.). CN103265429B - Process method for synthesizing methyl acetate.
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Application Note & Protocol: Strategic Derivatization of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate for Advanced Synthesis
Abstract
{5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate is a symmetrically protected diol with a stable 1,4-dioxane core. The presence of two primary acetate groups makes it an attractive, shelf-stable precursor for the versatile intermediate (1,4-dioxane-2,5-diyl)dimethanol. The strategic removal or transformation of these acetate protecting groups is the critical first step in unlocking its synthetic potential for applications in drug discovery, polymer chemistry, and the development of functionalized building blocks. This guide provides a comprehensive overview of the molecule's reactivity and offers detailed, field-proven protocols for its primary derivatization pathways: base-catalyzed hydrolysis (deacetylation) and transesterification. We emphasize the causality behind experimental choices, providing researchers with the tools to confidently utilize this platform molecule for downstream reactions.
Introduction and Reactivity Profile
The target molecule, this compound, possesses a rigid 1,4-dioxane scaffold, which can impart unique conformational constraints and physicochemical properties to derivative structures.[1][2] Its primary utility lies in its identity as a protected form of (1,4-dioxane-2,5-diyl)dimethanol, a C2-symmetric diol. The acetate esters serve as robust protecting groups that can be selectively removed under well-defined conditions to unmask the highly reactive primary hydroxyl groups.
The core of its derivatization chemistry revolves around the two ester functionalities. These are susceptible to nucleophilic acyl substitution, making hydrolysis and transesterification the most direct and effective strategies for modification. The 1,4-dioxane ether linkages are generally stable to the conditions required for ester manipulation but can be susceptible to cleavage under harsh acidic conditions, a key consideration in method development.[3][4]
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound[5][6] |
| CAS Number | 6963-09-3[5] |
| Molecular Formula | C₁₀H₁₆O₆[5] |
| Molecular Weight | 232.23 g/mol |
| Appearance | Colorless oil or solid |
| Key Reactive Sites | Two primary acetate (ester) groups |
Core Derivatization Strategy: Deacetylation via Hydrolysis
The most fundamental and widely applicable derivatization is the complete removal of both acetate groups to yield the parent diol, (1,4-dioxane-2,5-diyl)dimethanol. This transformation is most efficiently achieved through base-catalyzed hydrolysis, also known as saponification. The resulting diol is a versatile hub for a multitude of subsequent reactions.
Principle of Base-Catalyzed Hydrolysis
The reaction proceeds via the nucleophilic attack of a hydroxide ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, expelling the alkanoate leaving group and generating a carboxylate salt (sodium or lithium acetate) and the free primary alcohol. The use of a base makes the reaction effectively irreversible as the final step involves an acid-base reaction between the released acetic acid and the base.[7]
Experimental Workflow
The overall process involves the hydrolysis reaction, followed by neutralization, extraction to remove the acetate salt, and purification to yield the clean diol intermediate, ready for downstream applications.
Caption: Workflow for generating the diol intermediate.
Protocol 1: Base-Catalyzed Hydrolysis
Objective: To synthesize (1,4-dioxane-2,5-diyl)dimethanol from its diacetate precursor.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH), ACS grade
-
Deionized Water (DI H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a 3:1 mixture of Methanol:Water (e.g., 15 mL MeOH and 5 mL H₂O for every 1 g of starting material).
-
Add Lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Scientist's Note: A slight excess of base (2.2 to 2.5 equivalents) ensures complete hydrolysis of both ester groups. LiOH is often preferred for its high solubility in aqueous methanol.[7]
-
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The starting material is relatively nonpolar, while the product diol is highly polar and will have a much lower Rf value, often staying at the baseline. The reaction is typically complete within 2-4 hours.
-
-
Workup and Neutralization:
-
Once the reaction is complete (disappearance of starting material by TLC), carefully add 1 M HCl dropwise to neutralize the excess base until the pH is ~7.
-
Reduce the solvent volume by approximately 75% using a rotary evaporator.
-
Rationale: This step removes the bulk of the methanol, which improves the efficiency of the subsequent liquid-liquid extraction.
-
-
-
Extraction and Isolation:
-
Transfer the remaining aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with a polar organic solvent. Due to the high polarity of the diol, multiple extractions with a solvent like 10:1 DCM:MeOH or straight ethyl acetate may be necessary (perform 3-5 extractions).
-
Combine the organic layers. Wash with brine to remove residual water and salts.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Purification and Characterization:
-
The resulting (1,4-dioxane-2,5-diyl)dimethanol is often a viscous oil or a low-melting solid.
-
If necessary, purify the product via column chromatography on silica gel, using a gradient elution from 100% EtOAc to 10% MeOH in EtOAc.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. A key indicator of successful reaction in IR spectroscopy is the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad hydroxyl O-H stretch (~3300 cm⁻¹).
-
Alternative Derivatization: Transesterification
Transesterification allows for the direct conversion of the acetate esters into different esters without proceeding through the diol intermediate. This can be an efficient one-step process if the target molecule is another diester.[8][9]
Principle of Acid-Catalyzed Transesterification
In this reversible reaction, an alcohol acts as a nucleophile, attacking the protonated carbonyl of the acetate group. The reaction is typically driven to completion by using a large excess of the new alcohol (which also serves as the solvent) or by removing one of the products (e.g., the displaced alcohol or acetic acid) from the reaction mixture.[10]
Protocol 2: Acid-Catalyzed Transesterification with Benzyl Alcohol
Objective: To synthesize {5-[(benzoyloxy)methyl]-1,4-dioxan-2-yl}methyl benzoate.
Materials:
-
This compound
-
Benzyl alcohol (large excess, to be used as solvent)
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) as a catalyst
-
Toluene (for azeotropic removal of acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
Reaction Setup:
-
Combine this compound (1.0 eq), a large excess of benzyl alcohol (10-20 eq), and a catalytic amount of p-TsOH (0.1 eq) in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Expert Tip: For optimal results, add toluene and use a Dean-Stark trap to azeotropically remove the acetic acid byproduct as it forms, driving the equilibrium towards the product.[9]
-
-
Reaction Execution:
-
Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol/toluene mixture).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol (may require high vacuum).
-
Purify the resulting dibenzoate product by column chromatography on silica gel.
-
Synthetic Utility of the Diol Intermediate
The true value of derivatizing the starting diacetate is realized in the vast synthetic potential of the resulting diol, (1,4-dioxane-2,5-diyl)dimethanol. This C2-symmetric building block can be readily converted into a wide array of other functional molecules.
Caption: Key transformations of the diol intermediate.
-
Etherification: The diol can be deprotonated with a strong base like sodium hydride (NaH) and reacted with alkyl halides (R-X) in a Williamson ether synthesis to form functionalized di-ethers.
-
Re-esterification: Reaction with various acyl chlorides or anhydrides in the presence of a base like pyridine allows for the introduction of tailored ester functionalities, such as benzoates, pivalates, or esters bearing reporter tags.
-
Oxidation: The primary alcohols can be oxidized. Mild oxidation (e.g., using PCC or DMP) will yield the corresponding dialdehyde. Stronger oxidation (e.g., using KMnO₄ or Jones reagent) will produce the dicarboxylic acid, a valuable monomer for polyester synthesis.
References
-
CORE. (Date unknown). Syntheses of Some Derivatives of 1,4-Dioxane and 1,3. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 8. The reactions of the 1,4-dioxane derivative of nido-carborane... Available at: [Link]
-
ResearchGate. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Available at: [Link]
-
MDPI. (2019). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Catalysts, 9(12), 1032. Available at: [Link]
-
ResearchGate. (2011). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Available at: [Link]
- Google Patents. (2008). US7399881B1 - Transesterification process of methyl acetate.
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
-
University of Bradford. (n.d.). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Available at: [Link]
- Google Patents. (1982). US4352940A - Hydrolysis of methyl acetate.
- Google Patents. (1998). JPH10139716A - Hydrolysis of methyl acetate.
-
ResearchGate. (2016). Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin. Available at: [Link]
-
Biofuel Research Journal. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 556-561. Available at: [Link]
-
PubMed. (1992). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. Toxicology Letters, 62(2-3), 247-53. Available at: [Link]
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Application Note & Synthesis Protocol: {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Introduction
{5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS No. 6963-09-3) is a symmetrically substituted 1,4-dioxane derivative.[1][2] The core 1,4-dioxane scaffold is a prevalent motif in medicinal chemistry and materials science, valued for its ability to modulate physicochemical properties such as solubility and to act as a stable, flexible linker.[3][4] The diacetate functionalization of the C2 and C5 side chains provides lipophilic character and potential for esterase-mediated prodrug strategies. This guide provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound, designed for researchers in organic synthesis, drug development, and materials science.
Our synthetic approach is a robust, two-step process. It begins with the synthesis of the key intermediate, (1,4-dioxane-2,5-diyl)dimethanol, via an acid-catalyzed dimerization of glycidol. This is followed by a straightforward acylation to yield the final diacetate product. This methodology was chosen for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the dioxane ring system with the required hydroxymethyl substituents, followed by the functionalization of these primary alcohol groups.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of (1,4-Dioxane-2,5-diyl)dimethanol (Diol Intermediate)
Principle and Mechanistic Insight
The formation of the 2,5-disubstituted 1,4-dioxane ring is achieved through the acid-catalyzed dimerization of glycidol (2,3-epoxy-1-propanol). The reaction mechanism proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. A second molecule of glycidol acts as the nucleophile, with its primary hydroxyl group attacking the C3 carbon of the protonated epoxide. This intermolecular reaction forms a dimeric ether intermediate. Subsequent intramolecular cyclization, involving the remaining hydroxyl group and the second epoxide ring (which also becomes protonated), closes the six-membered dioxane ring. This method reliably produces a mixture of cis and trans isomers of the diol.[5]
Caption: Simplified mechanism of acid-catalyzed glycidol dimerization.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Glycidol | ≥96% | Sigma-Aldrich | Handle with care, toxic. |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific | Highly corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | VWR | For neutralization. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Anhydrous MgSO₄ | Laboratory Grade | VWR | For drying. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For recrystallization. |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycidol (74.08 g, 1.0 mol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the glycidol. The addition is exothermic; maintain control over the temperature with an ice bath if necessary.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. The solution will become more viscous as the reaction progresses.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain a viscous, crude oil.
-
Purification: The crude product can be purified by vacuum distillation or, more conveniently, by recrystallization. For the latter, dissolve the crude oil in a minimal amount of hot ethyl acetate and allow it to cool. If crystallization is slow, add diethyl ether to induce precipitation. Collect the white crystalline solid by vacuum filtration.
-
Characterization: The resulting white solid is (1,4-dioxane-2,5-diyl)dimethanol. A typical yield is around 60-70%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before proceeding.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
This step involves a classic esterification reaction. The diol intermediate is treated with acetic anhydride, which serves as the acetylating agent. Pyridine is used as a catalyst and a base. It activates the acetic anhydride towards nucleophilic attack and also scavenges the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. The nucleophilic hydroxyl groups of the diol attack the electrophilic carbonyl carbons of the activated acetic anhydride, leading to the formation of the diacetate ester.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (1,4-Dioxane-2,5-diyl)dimethanol | Synthesized in Part 1 | N/A | Ensure it is dry. |
| Acetic Anhydride | ≥99%, ACS Reagent | Sigma-Aldrich | Corrosive and lachrymator. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Handle in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | VWR | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific | For work-up. |
| Saturated NaHCO₃ Solution | Laboratory Grade | VWR | For work-up. |
| Brine (Saturated NaCl) | Laboratory Grade | VWR | For washing. |
| Anhydrous Na₂SO₄ | Laboratory Grade | VWR | For drying. |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (1,4-dioxane-2,5-diyl)dimethanol (14.82 g, 0.1 mol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (100 mL) and anhydrous pyridine (23.73 g, 24.2 mL, 0.3 mol). Stir the mixture until the diol is fully dissolved.
-
Acetylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (25.52 g, 23.6 mL, 0.25 mol) dropwise via a syringe over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing cold 1 M HCl (150 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove excess acid.
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a pale yellow oil. It can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.
-
Characterization: A typical yield is 85-95%. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Summary
Table 1: Reagent Quantities and Expected Yields
| Stage | Starting Material | Molar Eq. | Key Reagents | Molar Eq. | Product | Expected Yield |
| 1 | Glycidol | 1.0 | H₂SO₄ (catalyst) | ~0.005 | (1,4-Dioxane-2,5-diyl)dimethanol | 60-70% |
| 2 | Diol Intermediate | 1.0 | Acetic Anhydride | 2.5 | This compound | 85-95% |
| Pyridine | 3.0 |
References
-
Del Bello, F., et al. (2012). Synthesis and Biological Evaluation of 1,4-Dioxane Derivatives as Muscarinic Receptor Ligands. Molecules, 17(10), 12059-12075. Available at: [Link]4]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]]
-
PubChem. (n.d.). [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]5]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 6963-09-3|this compound|BLDPharm [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | C6H12O4 | CID 14275539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Welcome to the technical support center for the synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS No. 6963-09-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As your dedicated application scientist, I will provide not just procedural steps, but the underlying chemical principles and field-proven insights to ensure your success.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most logically approached via a two-stage process. First is the formation of the core 1,4-dioxane ring structure to yield the precursor diol, (1,4-dioxane-2,5-diyl)dimethanol. The second stage is a straightforward diacylation of this diol to yield the final product. Understanding the mechanism of each stage is critical for effective troubleshooting.
Caption: Overall synthetic workflow for the target molecule.
The initial dimerization is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the dioxane product. The subsequent diacetylation is an esterification reaction where the hydroxyl groups of the precursor diol are converted to acetate esters.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low Yield During Dioxane Ring Formation
Q: My reaction to form the precursor diol, (1,4-dioxane-2,5-diyl)dimethanol, has a very low yield. What are the primary causes and how can I fix them?
A: Low yields in this step are common and typically stem from three main issues: unfavorable reaction equilibrium, side reactions, and catalyst inefficiency.
-
Reversible Reaction: The formation of the dioxane ring is a reversible acetal formation process. The presence of water, a byproduct, can easily push the equilibrium back towards the starting materials.
-
Solution: Implement efficient water removal. A Dean-Stark apparatus is highly effective for removing water azeotropically with a solvent like toluene[3]. This continuously removes the water byproduct, driving the reaction forward according to Le Châtelier's principle.
-
-
Side Reactions: Acidic conditions can promote polymerization of the starting aldehyde or other unwanted side reactions.
-
Solution: Carefully control the reaction temperature. Running the reaction at the minimum temperature required for a reasonable rate and efficient azeotropic removal can minimize degradation and polymerization. Also, ensure a high-purity starting material to avoid introducing impurities that could initiate side reactions.
-
-
Catalyst Choice: The choice and amount of acid catalyst are critical.
-
Solution: While strong mineral acids like H₂SO₄ can work, they can also promote charring and side reactions. A milder, solid-supported acid catalyst or a catalyst like p-toluenesulfonic acid (p-TsOH) often provides a better balance of reactivity and selectivity[3]. Start with a catalytic amount (e.g., 0.01-0.05 equivalents) and optimize from there.
-
Problem Area 2: Incomplete Acetylation
Q: My final product is contaminated with significant amounts of mono-acetylated intermediate and unreacted diol. How can I ensure the reaction goes to completion?
A: This is a classic issue of incomplete esterification. Driving the reaction to completion requires optimizing reagents, catalysts, and reaction conditions.
-
Insufficient Acetylating Agent: The stoichiometry must account for two hydroxyl groups.
-
Solution: Use a molar excess of the acetylating agent. A common choice is acetic anhydride (Ac₂O). Using 2.2 to 3.0 molar equivalents relative to the diol ensures there is enough reagent to acetylate both hydroxyl groups, even accounting for any potential hydrolysis from trace moisture.
-
-
Ineffective Catalysis: A simple base like pyridine acts as both a catalyst and an acid scavenger. However, for sterically hindered or less reactive hydroxyl groups, it may not be sufficient.
-
Solution: Introduce a hyper-nucleophilic catalyst. Adding a small amount of 4-Dimethylaminopyridine (DMAP) (0.05-0.1 equivalents) along with pyridine or triethylamine can dramatically increase the reaction rate. DMAP functions by forming a highly reactive acetylpyridinium intermediate.
-
-
Reaction Conditions: Insufficient time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical solvent system would be Hexane:Ethyl Acetate (1:1). The di-acetylated product will have a higher Rf value than the mono-acetylated intermediate, which in turn will be higher than the polar starting diol. Continue the reaction until the starting diol spot is no longer visible. If the reaction stalls at room temperature, gentle heating to 40-50 °C can be beneficial.
-
Problem Area 3: Challenges in Final Product Purification
Q: I'm struggling to isolate a pure final product. The crude material is an oil that is difficult to crystallize, and column chromatography gives poor separation. What's the best approach?
A: Purification of acetate esters can be tricky due to their similar polarity to byproducts. A systematic workup and optimized chromatography are key.
-
Initial Workup: The goal of the workup is to remove the bulk of the reagents and acidic byproducts before chromatography.
-
Solution: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:
-
Water or dilute HCl to remove pyridine/DMAP.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove excess acetic anhydride and the acetic acid byproduct[4].
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic phase.
-
-
Finally, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure[5].
-
-
Column Chromatography: Poor separation on a silica gel column is often due to an incorrect solvent system.
-
Solution: Use a shallow solvent gradient. Instead of a single isocratic solvent mixture, start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This will provide better resolution between the desired diacetate and any closely-eluting mono-acetate impurity. Monitor the fractions carefully by TLC.
-
Caption: A logical troubleshooting workflow for the synthesis.
Section 3: Optimized Experimental Protocol (Stage 2)
This protocol for the diacetylation of (1,4-dioxane-2,5-diyl)dimethanol incorporates best practices for achieving high yield and purity.
Materials:
-
(1,4-dioxane-2,5-diyl)dimethanol (1.0 eq)
-
Acetic Anhydride (Ac₂O) (2.5 eq)
-
Pyridine, anhydrous (solvent and base)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous Na₂SO₄
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: Dissolve (1,4-dioxane-2,5-diyl)dimethanol in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere. Add DMAP (0.1 eq).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (2.5 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (1:1 Hexane:EtOAc), checking for the disappearance of the starting material.
-
Workup: Once complete, dilute the reaction mixture with EtOAc. Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexane:EtOAc as the eluent.
Table 1: Parameters for Optimization
| Parameter | Range/Options | Rationale | Expected Outcome |
| Ac₂O Equivalents | 2.2 - 3.0 | Ensures complete reaction of both hydroxyl groups. | Higher equivalents drive the reaction to completion, increasing yield. |
| Base | Pyridine, Triethylamine | Acts as an acid scavenger and catalyst. | Triethylamine is a stronger, non-nucleophilic base that can sometimes be easier to remove. |
| Catalyst (Co-cat.) | DMAP (0.05-0.1 eq) | Significantly accelerates the rate of acylation. | Reduces reaction time and can improve yield for stubborn reactions. |
| Temperature | 0 °C to 50 °C | Balances reaction rate against potential side reactions. | Room temperature is often sufficient; gentle heating can push a stalled reaction. |
| Reaction Time | 4 - 24 hours | Must be sufficient for complete conversion. | Determined by TLC monitoring; longer times may be needed without DMAP. |
References
-
PrepChem. (n.d.). Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. Retrieved from PrepChem.com. [Link]
-
Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(M1349). Retrieved from Semantic Scholar. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 1,4-Dioxane-2,5-dimethanol
Welcome to the technical support center for the acetylation of 1,4-dioxane-2,5-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity synthesis of (1,4-dioxane-2,5-diyl)bis(methylene) diacetate.
Reaction Fundamentals: The Mechanism of Catalytic Acetylation
Acetylation is a fundamental esterification reaction that introduces an acetyl group into a molecule[1]. In the case of 1,4-dioxane-2,5-dimethanol, two primary hydroxyl groups are converted to acetate esters. While the reaction can proceed without a catalyst, especially at high temperatures, efficiency and yield are dramatically improved with one.[2] The most common and effective method involves a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), often used with a base like pyridine or triethylamine.
The DMAP-catalyzed mechanism proceeds via a highly reactive intermediate. DMAP attacks the acetic anhydride to form an N-acetylpyridinium ion. This intermediate is a much more potent acylating agent than acetic anhydride itself. The alcohol then attacks this activated intermediate, forming the ester product and regenerating the DMAP catalyst.[3]
Caption: DMAP-catalyzed acetylation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent for this diol?
A1: Acetic anhydride (Ac₂O) is the most common, efficient, and cost-effective reagent for this transformation.[4] It offers high reactivity under mild conditions, and the byproduct, acetic acid, is easily removed during workup. Acetyl chloride is more reactive but generates hydrogen chloride (HCl), which can lead to undesirable side reactions with acid-sensitive substrates.[5]
Q2: Is a catalyst necessary? Which one should I choose?
A2: While the reaction can be driven by heat alone, a catalyst is highly recommended for achieving high conversion and yield under mild conditions.[2]
-
For high reactivity and efficiency: A catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP) is the gold standard for acylation of sterically unhindered alcohols.[3][6] It should be used with a stoichiometric amount of a weaker base, like pyridine or triethylamine, to neutralize the acetic acid byproduct.[3]
-
Classic approach: Using pyridine as both the solvent and the base catalyst is a well-established method.[6][7] It is less reactive than DMAP but effective.
-
Acid catalysis: Lewis acids like bismuth triflate (Bi(OTf)₃) or copper triflate (Cu(OTf)₂) are also powerful catalysts for acetylating alcohols and diols, often requiring milder conditions and easier workups than base-catalyzed methods.[8][9][10]
Q3: How do I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the starting diol, the mono-acetylated intermediate, and the final di-acetylated product. A common choice is a mixture of ethyl acetate and hexanes. The starting diol is very polar and will have a low Rf value. As the reaction proceeds, you will see a spot for the mono-acetate appear at a higher Rf, followed by the final, less polar di-acetate product at the highest Rf. The reaction is complete when the starting material spot has completely disappeared.
Q4: My reaction seems to stop at the mono-acetylated product. What's wrong?
A4: This is a common issue in diol acetylation. The primary cause is insufficient acetylating reagent or catalyst. To drive the reaction to completion for the di-acetate, you must use at least 2 equivalents of the acetylating agent. It is standard practice to use a slight excess (e.g., 2.2-2.5 equivalents) of acetic anhydride to ensure full conversion.[7] Refer to the Troubleshooting Guide below for more detailed solutions.
Standard Experimental Protocol
This protocol is a robust starting point for the complete di-acetylation of 1,4-dioxane-2,5-dimethanol.
Materials:
-
1,4-dioxane-2,5-dimethanol
-
Pyridine, anhydrous
-
Acetic Anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,4-dioxane-2,5-dimethanol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of diol).
-
Catalyst Addition: Add DMAP (0.05 eq) to the solution and stir until dissolved.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by adding methanol to react with any excess acetic anhydride.[6]
-
Work-up:
-
Dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2-3 times to remove pyridine and DMAP), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally, brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure (1,4-dioxane-2,5-diyl)bis(methylene) diacetate.
Troubleshooting Guide
This section addresses the most common challenges encountered during the acetylation of 1,4-dioxane-2,5-dimethanol.
Caption: A workflow for troubleshooting common acetylation issues.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause: Reagent/Catalyst Inactivity. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Lewis acid catalysts are particularly sensitive to water.[11] Pyridine and other amine bases can absorb water.
-
Solution: Always use a fresh bottle of acetic anhydride or distill it before use. Ensure all solvents and bases are anhydrous. If using a Lewis acid, ensure it has been stored properly in a desiccator.
-
-
Potential Cause: Insufficient Activation. The reaction temperature may be too low, or the catalyst may not be strong enough.
-
Solution: If running at room temperature with pyridine alone, consider gentle heating to 40-50 °C. For a more robust solution, add a catalytic amount of DMAP (1-5 mol%), which significantly accelerates the reaction rate even at room temperature.[6]
-
Problem 2: Reaction Stalls with Mono-Acetylated Intermediate Present
-
Potential Cause: Incorrect Stoichiometry. This is the most common reason. To acetylate two hydroxyl groups, a minimum of two equivalents of acetic anhydride are required. To drive the equilibrium toward the di-substituted product, an excess is necessary.
-
Solution: Increase the equivalents of acetic anhydride to 2.5 or even 3.0 relative to the starting diol. Ensure accurate measurement of the limiting reagent (the diol).
-
-
Potential Cause: Insufficient Reaction Time. The second acetylation may be slower than the first.
-
Solution: Allow the reaction to run for a longer period (e.g., 24 hours), continuing to monitor by TLC until the mono-acetate spot is no longer visible.
-
Problem 3: Good Conversion by TLC, but Low Isolated Yield
-
Potential Cause: Product Hydrolysis During Work-up. The acetate esters can be hydrolyzed back to the alcohol under either strongly acidic or basic conditions, especially in the presence of water.[12] Evaporating reagents under nitrogen can concentrate the acetic acid byproduct and any trace water, risking hydrolysis.[12][13]
-
Solution: Perform the aqueous work-up promptly and efficiently. Use mild reagents like saturated sodium bicarbonate for neutralization rather than stronger bases like sodium hydroxide.[13] Ensure the organic phase is thoroughly dried with MgSO₄ or Na₂SO₄ before concentration.
-
-
Potential Cause: Loss of Product During Extraction. The di-acetylated product has moderate polarity. It may have some solubility in the aqueous phase, especially if emulsions form.
-
Solution: After separating the organic layer, perform a "back-extraction" of all aqueous wash layers with a fresh portion of the organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product. Combine all organic layers for drying and concentration.
-
Data Summary: Reaction Condition Parameters
For successful optimization, it is crucial to understand the role of each parameter. The following table summarizes key variables and their recommended ranges for the di-acetylation of 1,4-dioxane-2,5-dimethanol.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Diol | 1.0 eq | The limiting reagent. |
| Acetic Anhydride | 2.2 - 3.0 eq | An excess is required to drive the reaction to di-acetylation. |
| Catalyst (DMAP) | 0.01 - 0.05 eq | Highly effective nucleophilic catalyst for accelerating the reaction.[3] |
| Base/Solvent (Pyridine) | 5 - 10 mL / mmol | Acts as both a base to neutralize byproduct and as a solvent. |
| Temperature | 0 °C to 40 °C | Initial addition at 0 °C controls exothermicity. Reaction can proceed at RT or with gentle warming. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
References
- Benchchem. (n.d.). Technical Support Center: Refinement of Work-up Procedures for Acetylated Compounds.
- Nadri, S., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Blanco, M., et al. (2009).
- Hossain, M. A., et al. (2013).
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?.
- ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?.
- National Center for Biotechnology Information. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic.
- Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- ECHEMI. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?.
- Benchchem. (n.d.). Synthesis and purification of erythrodiol diacetate.
- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
- ACS Omega. (2026). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions.
- National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Organic Chemistry Portal. (2001). A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate.
- ACS Publications. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application.
- Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
- YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides.
- ACS Publications. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.
- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane.
- Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?.
- ChemicalBook. (2024). How to synthesis 1,4-Dioxane?.
- Wikipedia. (n.d.). Acetylation.
- ResearchGate. (n.d.). Acetylation of alcohols and phenols.
- ResearchGate. (2025). ChemInform Abstract: H-Bonding Activation in Highly Regioselective Acetylation of Diols.
- Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines.
- ChemicalBook. (n.d.). 1,4-Dioxane-2,5-dione synthesis.
- SasolTechData.com. (2009). 1,4-Dioxane – A Current Topic for Household Detergent and Personal Care Formulators.
- ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison.
- Synthesis. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring.
- Google Patents. (n.d.). WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane.
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
- ResearchGate. (2025). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid.
- MedChemExpress. (n.d.). 1,4-Dioxane-2,5-diol (Hydroxy Acetaldehyde).
- PubChem. (n.d.). 1,4-Dioxane-2,5-dimethanol.
- ResearchGate. (n.d.). Acetylation reactions of 4‐methyloctane‐1,4‐diol.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- PubMed. (n.d.). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography.
- Google Patents. (n.d.). US4764626A - Method for producing 1,4-dioxane.
Sources
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- 5. youtube.com [youtube.com]
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- 8. Ester synthesis by acylation [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
A Guide for Researchers and Drug Development Professionals
Disclaimer: The specific molecule, {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, is not extensively documented in publicly available scientific literature. This guide is therefore constructed based on established chemical principles governing its core functional groups: two acetate esters and a 1,4-dioxane ether ring . The primary degradation pathway is anticipated to be the hydrolysis of the ester linkages, which are significantly more labile than the dioxane ring.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The advice provided is based on the predictable chemical behavior of ester-containing compounds.
Question 1: I'm observing a rapid loss of my parent compound in an aqueous buffer (e.g., PBS pH 7.4), even at room temperature. What is the likely cause and how can I mitigate it?
Answer:
The most probable cause is the rapid hydrolysis of one or both acetate ester groups. Ester hydrolysis is significantly accelerated by both basic and acidic conditions and can be catalyzed by enzymes present in biological matrices.[1][2]
-
Causality: At pH 7.4, the solution is slightly basic, and hydroxide ions in the water act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification or base-catalyzed hydrolysis, is typically irreversible because the resulting carboxylic acid is deprotonated to a carboxylate ion, which is resistant to further nucleophilic attack.[2][3] If your buffer contains biological components (e.g., cell lysates, serum), enzymatic hydrolysis by carboxylesterases may also be occurring.[4]
-
Troubleshooting Steps:
-
pH Control: If your experiment allows, perform the reaction at a slightly acidic pH (e.g., pH 4-6), where the rate of spontaneous hydrolysis is generally at its minimum.
-
Temperature Reduction: Lower the experimental temperature (e.g., to 4°C). Reaction rates, including hydrolysis, typically decrease significantly at lower temperatures.
-
Solvent System Modification: If possible, reduce the concentration of water by using a co-solvent system (e.g., DMSO, ethanol). However, be mindful of potential solubility issues and the impact on your experimental model.
-
Aprotic Solvents: For compound storage or non-aqueous reactions, use dry aprotic solvents (e.g., anhydrous DMSO, DMF, Acetonitrile) to prevent any contact with water.
-
Check for Enzymatic Activity: If working with biological samples, consider adding esterase inhibitors (consult relevant biochemical literature for appropriate inhibitors for your system) to determine if enzymatic degradation is a contributing factor.
-
Question 2: My analytical chromatogram (e.g., HPLC) shows two new, more polar peaks appearing over time. What are these likely to be?
Answer:
The new, more polar peaks are almost certainly the hydrolysis products of the parent molecule. The increase in polarity is due to the replacement of the neutral acetate ester groups with polar hydroxyl and carboxyl groups.
-
Likely Degradants:
-
Mono-hydrolyzed Product: One of the two acetate groups has been hydrolyzed, resulting in a molecule with one remaining acetate, one alcohol, and one carboxylic acid. There are two possible isomers of this species.
-
Di-hydrolyzed Product: Both acetate groups have been hydrolyzed, resulting in a diol-diacid structure (after the initial hydrolysis forms two carboxylic acids and two alcohols).
-
-
Confirmation Strategy:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass-to-charge ratio (m/z) of the new peaks. The expected masses can be calculated for the parent compound and its potential hydrolysis products to confirm their identities.
-
Forced Degradation: Intentionally degrade a sample of your compound under mild acidic and basic conditions.[5] The peaks generated should match the unknown peaks in your experimental samples, confirming them as degradants.
-
Question 3: The purity of my solid compound is decreasing during storage in the lab. What are the best practices for storing this molecule?
Answer:
Decrease in purity of the solid compound is likely due to slow hydrolysis from atmospheric moisture. Proper storage is critical to maintain the integrity of ester-containing molecules.[6][7]
-
Recommended Storage Protocol:
-
Container: Store the solid compound in a tightly sealed glass vial, preferably with a PTFE-lined cap to ensure an airtight seal.[7]
-
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.[7] This minimizes the risk of both hydrolysis and potential long-term oxidation of the dioxane ring.
-
Temperature: Store the vial at low temperatures. For short-term storage (days to weeks), 4°C is adequate. For long-term storage (months to years), -20°C or -80°C is strongly recommended.[6]
-
Desiccation: Place the sealed vial inside a desiccator containing a drying agent (e.g., silica gel) to protect it from ambient moisture, especially if it will be stored at 4°C.
-
Light Protection: Use an amber-colored vial or store the vial in the dark to prevent any potential photolytic degradation.[8]
-
Handling: When removing the compound from cold storage, allow the vial to warm to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold solid.
-
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound?
A: The primary and most significant degradation pathway is hydrolysis of the two acetate ester groups . The 1,4-dioxane ring is a cyclic ether and is chemically robust under typical laboratory conditions. Degradation of the dioxane ring would require harsh conditions like strong oxidizing agents or advanced oxidation processes (AOPs), which are not encountered in most biological or pharmaceutical experiments.[9][10] The hydrolysis can be catalyzed by acid, base, or enzymes (esterases).[3][4]
dot
Caption: Predicted primary degradation pathway via sequential hydrolysis.
Q: How does pH quantitatively affect the stability of this compound?
A: The stability of esters is highly pH-dependent. A typical pH-rate profile for ester hydrolysis is "U-shaped." The rate of hydrolysis is at its minimum in the acidic range (typically pH 3-5), and it increases significantly as the pH becomes more acidic (acid-catalyzed hydrolysis) or more basic (base-catalyzed hydrolysis).[11] Base-catalyzed hydrolysis is generally a more significant issue as the rate increases linearly with hydroxide concentration, and the reaction is irreversible.[2][3] For this specific molecule, you should expect the lowest stability at pH > 7 and pH < 2, with maximum stability around pH 4.
Q: How can I set up a simple experiment to test the stability of my compound?
A: You can perform a forced degradation study . This involves intentionally exposing your compound to a variety of stress conditions to rapidly identify potential degradation products and understand its stability profile.[5][12] This is a cornerstone for developing stability-indicating analytical methods.
Protocol: Forced Degradation Study
This protocol outlines a standard approach to assess compound stability under various stress conditions. The goal is to achieve 5-20% degradation.[12][13]
1. Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or a 50:50 acetonitrile:water mixture.
-
Prepare the stress reagents as listed in the table below.
2. Experimental Workflow:
dot
Caption: Workflow for a forced degradation study.
3. Stress Conditions & Procedure:
| Stress Condition | Reagent/Condition | Typical Procedure | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | Mix equal volumes of stock solution and 0.1 M HCl. Incubate at 60°C. Collect samples at 2, 4, 8, 24 hours. | Neutralize with an equimolar amount of NaOH. |
| Base Hydrolysis | 0.01 M NaOH | Mix equal volumes of stock solution and 0.01 M NaOH. Incubate at Room Temp. Collect samples at 30 min, 1, 2, 4 hours. Note: Base hydrolysis is very rapid. | Neutralize with an equimolar amount of HCl. |
| Oxidation | 3% H₂O₂ | Mix equal volumes of stock solution and 3% H₂O₂. Incubate at Room Temp, protected from light. Collect samples at 2, 8, 24 hours. | N/A (Dilution prior to analysis is usually sufficient) |
| Thermal | 80°C | Incubate an aliquot of the stock solution in a sealed vial at 80°C. Collect samples at 1, 3, 7 days. Also test the solid compound under the same conditions. | Cool to room temperature. |
| Photolytic | High-Intensity Light | Expose an aliquot of the stock solution and a thin layer of the solid compound to a photostability chamber (ICH Q1B conditions). | N/A |
| Control | No Stress | Keep an aliquot of the stock solution at 4°C, protected from light. | N/A |
4. Analysis:
-
At each time point, withdraw an aliquot of the stressed solution, perform the quenching step if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples, including a T=0 (unstressed) control, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
References
-
Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 178, 360-386.
-
Eawag. 1,4-Dioxane Degradation Pathway. Eawag Biocatalysis/Biodegradation Database.
-
Tawfik, A., et al. (2021). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. ResearchGate.
-
Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment.
-
Stefan, M. I., & Bolton, J. R. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(11), 1588-1595.
-
Geraghty, N., & Heatherington, P. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
-
Proprep. What is the mechanism of acid hydrolysis to produce ethanol from ethyl acetate, and how do the react... Proprep.
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
-
Singh, S., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 051-055.
-
Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson+.
-
Science.gov. ester hydrolysis rate: Topics by Science.gov. Science.gov.
-
Wikipedia. Ester hydrolysis. Wikipedia.
-
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
-
Apollo Scientific. (2024). Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
-
Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53.
-
GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Kumar, V., & Singh, A. (2016). Forced Degradation Studies. MedCrave.
-
L-Musson, M., et al. (2021). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules, 26(16), 4991.
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Innova Design Group. (2023). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group.
-
Scitegrity. (2024). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Scitegrity.
-
Ba-Ali, A., et al. (2012). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 17(1), 117-124.
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- 4. mdpi.com [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. gmpplastic.com [gmpplastic.com]
- 8. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 9. [PDF] Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. science.gov [science.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate. The synthesis, which involves the di-acetylation of 1,4-dioxane-2,5-dimethanol, is a crucial step in various research and development pipelines. This document is designed to help you navigate common experimental challenges, optimize your reaction conditions, and ensure the highest possible purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions grounded in established chemical principles.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is one of the most common challenges in organic synthesis and can stem from several factors, from reagent quality to procedural missteps.[1][2]
-
Causality & Explanation:
-
Incomplete Reaction: The di-acetylation may not have proceeded to completion, leaving starting material or the mono-acetylated intermediate. This can be due to insufficient reagents, low temperature, or short reaction times. The secondary nature of the dioxane ether oxygens can influence the reactivity of the hydroxymethyl groups.
-
Reagent Purity and Stoichiometry: The primary culprit is often moisture. The acetylating agent, acetic anhydride, reacts readily with water, which reduces its effective concentration.[3] Similarly, the purity of the starting diol is critical.
-
Loss During Workup: The product is moderately polar. Significant product loss can occur during aqueous extraction if the organic layer is not thoroughly extracted or if emulsions form.
-
Sub-optimal Purification: Co-elution of the product with impurities during column chromatography or loss of volatile product during solvent removal under high vacuum can also diminish the final yield.
-
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents and ensure your starting diol is dry.
-
Optimize Reagent Stoichiometry: Use a molar excess of acetic anhydride (e.g., 2.5 to 3.0 equivalents) to ensure both hydroxyl groups are acetylated.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (1,4-dioxane-2,5-dimethanol) and the mono-acetylated intermediate. The reaction is complete only when no starting material or intermediate is visible.
-
Refine Workup Procedure: After quenching the reaction, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). To break up emulsions, wash the combined organic layers with brine.
-
Careful Purification: When removing solvent via rotary evaporation, use a moderate bath temperature (e.g., 40 °C) to prevent loss of product.[1]
-
Q2: I am observing significant amounts of the mono-acetylated byproduct. How can I drive the reaction to completion?
A2: The presence of the mono-acetylated species, {5-(hydroxymethyl)-1,4-dioxan-2-yl}methyl acetate, is a clear indication of an incomplete reaction.
-
Causality & Explanation:
-
Acetylation is a stepwise process. The formation of the first ester group can sometimes electronically influence the reactivity of the second hydroxyl group, although this effect is minimal in this specific symmetric molecule. The primary causes are typically insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of the acetylating agent reaching the substrate.
-
-
Recommended Actions:
-
Increase Reaction Time: Continue to monitor the reaction by TLC. If the starting material and mono-acetylated spot persist, allow the reaction to stir for a longer duration (e.g., 12-24 hours) at room temperature.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor carefully for the formation of any dark-colored byproducts, which would indicate decomposition.
-
Add More Reagent: If the reaction stalls, an additional portion of acetic anhydride (e.g., 0.5 equivalents) can be added to the mixture to drive it to completion.
-
Q3: The reaction mixture turned dark brown, and I isolated a tarry, intractable substance. What went wrong?
A3: Tar formation is indicative of decomposition or polymerization side reactions. The 1,4-dioxane ring system, while generally stable, can be susceptible to acid-catalyzed degradation at elevated temperatures.[4][5]
-
Causality & Explanation:
-
Aggressive Reaction Conditions: Using strong acid catalysts (like concentrated H₂SO₄) in combination with high temperatures is a common cause of charring and tar formation in reactions involving cyclic ethers and polyols.[4]
-
Impure Starting Materials: Impurities in the starting 1,4-dioxane-2,5-dimethanol can act as initiators for polymerization under the reaction conditions.
-
Prolonged Heating: Even under milder conditions, excessive heating for extended periods can lead to decomposition.
-
-
Recommended Actions:
-
Use Milder Conditions: The standard and most reliable method for this acetylation uses acetic anhydride with pyridine. Pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, avoiding a highly acidic environment.
-
Avoid Strong Acids: Do not use strong mineral acids as catalysts for this specific transformation.
-
Control Temperature: If heating is necessary, maintain a moderate temperature and monitor the reaction closely for any color change. If the solution begins to darken, reduce the heat immediately.
-
Q4: How do I effectively remove the pyridine and acetic acid from my reaction mixture during workup?
A4: Proper removal of the pyridine catalyst and the acetic acid byproduct is essential for obtaining a pure product. This is achieved through a series of aqueous washes.
-
Causality & Explanation:
-
Pyridine Removal: Pyridine is a basic compound. It can be protonated by an acid to form a water-soluble pyridinium salt, which will then partition into the aqueous phase during extraction.
-
Acetic Anhydride and Acetic Acid Removal: Excess acetic anhydride is first quenched (hydrolyzed) with water to form two equivalents of acetic acid. Both the byproduct acetic acid and the quenched acetic acid are acidic. They can be deprotonated by a weak base to form a water-soluble acetate salt.
-
-
Recommended Actions (Workup Protocol):
-
Quench: Cool the reaction mixture in an ice bath and slowly add water to quench any remaining acetic anhydride.
-
Dilute: Dilute the mixture with an organic solvent like ethyl acetate.
-
Acid Wash: Wash the organic layer with a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl). This will convert pyridine to pyridinium hydrochloride, which is removed in the aqueous layer. Repeat this wash until the aqueous layer is acidic.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any remaining acetic acid as sodium acetate. Continue washing until gas evolution (CO₂) ceases.
-
Brine Wash: Finally, wash with a saturated sodium chloride solution (brine) to remove residual water and aid in phase separation.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxane-2,5-dimethanol (1.48 g, 10 mmol).
-
Reagent Addition: Place the flask under a nitrogen atmosphere. Add anhydrous pyridine (20 mL), and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (2.8 mL, 3.06 g, 30 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting diol spot has completely disappeared.
-
Workup: Follow the detailed workup procedure described in Q4 .
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a clear oil. Characterize via ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Standard Condition | Recommended Optimization | Rationale for Change |
| Starting Material | 1,4-dioxane-2,5-dimethanol | 1.0 eq. | - |
| Acetylating Agent | Acetic Anhydride | 2.2 eq. | 3.0 eq. |
| Solvent/Base | Pyridine | 10 vol. | 10-15 vol. |
| Temperature | Room Temperature | Room Temperature | Gentle heating (40°C) may be applied if the reaction is slow, but room temperature is generally sufficient and safer. |
| Reaction Time | 4-6 hours | 12-16 hours (or until completion by TLC) | Allows sufficient time for the reaction to go to completion, minimizing mono-acetylated impurity. |
Visualized Workflows and Mechanisms
Core Reaction Scheme
The following diagram illustrates the fundamental transformation from the starting diol to the final diacetate product.
Caption: Acetylation of 1,4-dioxane-2,5-dimethanol.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and resolving issues related to low product yield.
Caption: Diagnostic flowchart for troubleshooting low yield.
References
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. PrepChem.com. [Link]
-
Product Class 9: 1,4-Dioxanes. Science of Synthesis. [Link]
-
(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Semantic Scholar. [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones.
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. National Institutes of Health. [Link]
-
Solvent-promoted selective hydroxymethylation of biomass-derived furan compounds. Nature. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for 1,4-Dioxane - NCBI. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields. Reddit. [Link]
-
1,4-Dioxane-2,5-dimethanol. PubChem. [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Institutes of Health. [Link]
Sources
Technical Support Center: Purification of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS No. 6963-09-3). We will address common impurities, provide troubleshooting strategies for frequently encountered issues, and detail validated protocols for achieving high purity.
Section 1: Frequently Asked Questions - Impurity Profiling
This section addresses the identification and origin of common impurities, which is the foundational step in designing an effective purification strategy.
Q1: What are the most probable impurities I might encounter with this compound?
The impurities associated with this diacetate compound can be broadly categorized into two classes: synthesis-related and degradation-induced. Understanding the source is critical for targeted removal.
| Impurity Name | Probable Source | Chemical Structure (if applicable) |
| (5-(hydroxymethyl)-1,4-dioxan-2-yl)methanol | Synthesis (Incomplete Reaction) | HO-CH₂-(C₄H₇O₂)-CH₂-OH |
| {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methanol | Synthesis (Incomplete Reaction) / Degradation (Partial Hydrolysis) | AcO-CH₂-(C₄H₇O₂)-CH₂-OH |
| Acetic Acid | Synthesis (Excess Reagent) / Degradation (Hydrolysis Byproduct) | CH₃COOH |
| Acid/Base Catalyst (e.g., Pyridine, DMAP, p-TsOH) | Synthesis (Residual Catalyst) | Varies |
| Dioxane Degradation Products (e.g., Ethylene Glycol) | Degradation (Ring Opening) | HO-CH₂-CH₂-OH |
Q2: How do these impurities originate?
Impurities are introduced either during the synthesis from starting materials and reagents or are formed over time through degradation. The diagram below illustrates these two primary pathways. The most common route of degradation for acetate esters is hydrolysis, which can be catalyzed by residual acidic or basic species or exposure to moisture.[1][2] The 1,4-dioxane ring itself is generally resistant to breakdown but can degrade under harsh conditions or via microbial action, potentially forming byproducts like ethylene glycol and its derivatives.[3][4][5]
Caption: Origin of impurities from synthesis and degradation pathways.
Q3: What analytical techniques are recommended for purity assessment?
A multi-pronged analytical approach is best for robust purity determination. Gas Chromatography (GC) is particularly well-suited for analyzing volatile acetate esters and their related impurities.[6] Nuclear Magnetic Resonance (NMR) provides structural confirmation and can identify impurities without the need for reference standards, while High-Performance Liquid Chromatography (HPLC) offers high-resolution separation for quantitative analysis.[7][8]
| Analytical Technique | Application & Rationale | Pros | Cons |
| Gas Chromatography (GC) | Ideal for determining the content of the main acetate ester and volatile impurities like residual solvents or the parent alcohol.[6] | High sensitivity, excellent for volatile compounds, quantitative. | Not suitable for non-volatile impurities (e.g., catalysts, salts). Requires heating, which can degrade sensitive compounds. |
| ¹H NMR Spectroscopy | Provides structural confirmation of the desired product and identification of impurities. The appearance of two singlets around δ 2.2-2.4 ppm is characteristic of the acetyl methyl groups.[9] Can be made quantitative (qNMR).[8] | Rapid, non-destructive, provides structural information, good for identifying unknown impurities. | Lower sensitivity compared to GC/HPLC, can be difficult to quantify overlapping signals. |
| HPLC | A powerful method for separating the diacetate from closely related compounds like the mono-acetate and diol.[10] Effective for monitoring purification progress.[11] | High resolution, highly quantitative, suitable for non-volatile impurities. | Can be more time-consuming for method development, requires reference standards for impurity identification. |
Section 2: Frequently Asked Questions - Purification Methodologies
This section focuses on the practical "how-to" of purification, explaining the logic behind each step.
Q4: What is the general workflow for purifying my crude product?
A typical purification workflow involves a preliminary wash to remove bulk acidic impurities, followed by a high-resolution chromatographic step to separate structurally similar compounds.
Caption: General workflow for the purification of the diacetate.
Q5: When should I use an aqueous wash, and what does it remove?
An aqueous wash should be the first step after the initial reaction workup. Its primary purpose is to remove water-soluble and acidic or basic impurities. A wash with a weak base like sodium bicarbonate (NaHCO₃) solution is highly effective at neutralizing and removing residual acetic acid and any acidic catalyst used in the synthesis.[10][12] This is a simple acid-base extraction: the acidic impurities are converted to their corresponding salts, which are much more soluble in the aqueous phase than in the organic solvent containing your product.
Q6: How do I select a solvent system for silica gel chromatography?
Solvent selection is critical and is based on polarity. Your target compound, a diacetate, is moderately polar. The primary impurities—the mono-acetate and the diol—are significantly more polar due to their free hydroxyl groups.
-
Principle: You need a solvent system that allows your desired compound to move down the column (i.e., have a reasonable Rf value by TLC, typically 0.3-0.4), while retaining the more polar impurities at the top of the column.
-
Common Systems: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard.[9]
-
Methodology: Start with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal ratio before running the full column.
Q7: Is recrystallization a viable option for this compound?
Recrystallization is an excellent and scalable purification method, but it is only viable if your compound is a solid at room temperature and you can find a suitable solvent system. For many diacetates, which can be oils or low-melting solids, this can be challenging.[9]
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Common systems for esters include ethanol/water, ethyl acetate/hexane, or isopropanol.[9]
-
Inducing Crystallization: If the compound is slow to crystallize from a cooled solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Section 3: Troubleshooting Common Purification Issues
Even with a robust plan, challenges can arise. This section provides a logical guide to resolving common problems.
Caption: Decision tree for troubleshooting common purification issues.
-
Issue 1: The final product is a persistent oil and fails to solidify.
-
Causality: This is common for diacetates. It may be the natural state of the pure compound, or it could indicate the presence of impurities (like residual solvent or starting materials) that are depressing the melting point.
-
Solution: First, ensure all solvent is removed under high vacuum. If it remains an oil, re-verify purity via GC or NMR. If impurities are present, re-purification via chromatography is necessary. If pure, accept that the compound is an oil at ambient temperature.
-
-
Issue 2: The product has a noticeable vinegary smell.
-
Causality: This is an unambiguous sign of residual acetic acid.
-
Solution: The most effective removal method is an aqueous wash with sodium bicarbonate solution as described in Q5. If the product is already "purified" and dissolved in an organic solvent, you can perform this wash. Alternatively, for trace amounts, co-evaporation with a non-polar solvent like toluene can be effective.[13] Dissolve the product in toluene and remove the solvent on a rotary evaporator; repeat 2-3 times.
-
-
Issue 3: The product is yellow or discolored.
-
Causality: A yellow tint often indicates the presence of colored oxidation byproducts.[10] This can occur if the starting materials were old or if the reaction was exposed to air for extended periods, especially at high temperatures.
-
Solution: Dissolve the crude product in a suitable solvent and stir briefly with a small amount of activated carbon, then filter through celite. Alternatively, passing a solution of the product through a short plug of silica gel can also effectively remove these colored impurities.[10]
-
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key purification and analysis stages.
Protocol 1: Aqueous Workup for Acidic Impurity Removal
This protocol is designed to remove acidic residues like acetic acid and catalysts from the crude product following synthesis.
-
Dissolution: Dissolve the crude reaction mixture or product oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake for 30 seconds. This removes residual water and water-soluble components from the organic layer.[14]
-
Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes until the drying agent no longer clumps.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the washed crude product.[9]
Protocol 2: High-Resolution Purification via Silica Gel Flash Chromatography
This protocol is for separating the target diacetate from more polar impurities like the mono-acetate and diol.
-
Solvent System Selection: Using TLC, determine an optimal mobile phase (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3 for the diacetate product.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the pre-determined mobile phase. Maintain a constant flow rate.[9]
-
Fraction Collection: Collect fractions of the eluent in test tubes or vials.
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product. The desired diacetate should be less polar (higher Rf) than the mono-acetate or diol impurities.[9]
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.
Protocol 3: Purity Confirmation using Gas Chromatography (GC)
This method provides a quantitative assessment of the final product's purity.
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup: Use a GC equipped with a Flame Ionization Detector (FID) and a standard non-polar or mid-polar capillary column (e.g., DB-5 or HP-5).
-
Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the resulting chromatogram. The purity is calculated by the area normalization method: (Area of Product Peak / Total Area of All Peaks) x 100%.[6][7] For highest accuracy, response factors should be determined experimentally.[6]
Section 5: References
-
Nakamiya, K., et al. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 71(3), 1254–1258. Available at: [Link]
-
Sathishkumar, P., et al. (2016). Degradation of 1,4-dioxane using advanced oxidation processes. Journal of the Serbian Chemical Society, 81(1), 1-12. Available at: [Link]
-
ASTM D3545-21. (2022). Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. ASTM International. Available at: [Link]
-
Vainberg, S., et al. (2007). Biodegradation of 1,4-Dioxane. Defense Technical Information Center. Available at: [Link]
-
Barndõk, H., et al. (2014). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 54(10), 2843-2850. Available at: [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2015). Biodegradation of 1,4-dioxane: effects of enzyme inducers and trichloroethylene. Environmental Science & Technology, 49(14), 8635–8643. Available at: [Link]
-
Wang, Y., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry, 31(9), 45-49. Available at: [Link]
-
Indian Pharmacopoeia Commission. (2011). Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. Available at: [Link]
-
Li, H., et al. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate. Molecules, 28(17), 6265. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. Available at: [Link]
-
Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of (Z)-enol tosylate. Org. Synth. 2017, 94, 93. Available at: [Link]
-
Tommila, E., & Murto, M. L. (1963). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Acta Chemica Scandinavica, 17, 1947-1956. Available at: [Link]
-
Barthel, J. M. G., et al. (1982). Hydrolysis of methyl acetate. U.S. Patent 4,352,940. Available at:
-
Penning, T. D., et al. (2015). Process for the purification of abiraterone acetate. European Patent EP2909225B1. Available at:
Sources
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 3. Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. deswater.com [deswater.com]
- 6. normsplash.com [normsplash.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. echemi.com [echemi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate Isomers
Welcome to the technical support center for the stereoselective synthesis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these chiral 1,4-dioxane derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise and practical insights needed to achieve your desired stereochemical outcomes with high fidelity.
The 1,4-dioxane scaffold is a privileged motif in medicinal chemistry, and precise control over its stereochemistry is often paramount to achieving the desired biological activity. The synthesis of specific isomers of this compound, a key building block, presents a unique set of challenges. This guide will walk you through a plausible synthetic strategy and provide solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for the stereoselective synthesis of 2,5-disubstituted 1,4-dioxanes like this compound?
A1: A common and effective strategy involves a convergent synthesis. This typically begins with the creation of a chiral diol, which serves as the stereochemical template. This diol is then cyclized to form the 1,4-dioxane ring. For the target molecule, a plausible route involves the Sharpless asymmetric dihydroxylation of a suitable bis-allylic ether to create a chiral tetraol, followed by a double Williamson ether synthesis to form the dioxane ring. Subsequent acetylation yields the final product.
Q2: How can I control the stereochemistry at the C2 and C5 positions of the 1,4-dioxane ring?
A2: The stereochemistry of the final product is dictated by the stereochemistry of the precursor diol.[1] By employing a stereoselective dihydroxylation method, such as the Sharpless Asymmetric Dihydroxylation, you can selectively generate the desired stereoisomers of the intermediate polyol. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL in AD-mix formulations) during this step is critical for controlling the absolute stereochemistry of the newly formed stereocenters.[2][3]
Q3: What are the most common challenges in forming the 1,4-dioxane ring via Williamson ether synthesis?
A3: The intramolecular Williamson ether synthesis for forming the 1,4-dioxane ring can be challenging.[4][5][6] Common issues include:
-
Competing intermolecular reactions: If the concentration of the precursor diol is too high, intermolecular etherification can lead to oligomerization or polymerization.
-
Slow reaction rates: The formation of a six-membered ring can be entropically disfavored.
-
Elimination side reactions: If the leaving group is on a secondary carbon, elimination can compete with substitution, especially with sterically hindered substrates.[2]
-
Incomplete deprotonation: The choice of base is crucial for complete deprotonation of the hydroxyl groups to form the alkoxides.[2][5]
Q4: Are there alternative methods to the Williamson ether synthesis for forming the 1,4-dioxane ring?
A4: Yes, other methods for the synthesis of substituted 1,4-dioxanes include the dimerization of oxiranes and the reaction of α,β-unsaturated ketones with ethylene glycol.[1] However, for achieving high stereocontrol in a complex molecule like the target compound, a stepwise approach starting from a chiral precursor is often more reliable.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the synthesis of this compound isomers.
Problem 1: Low Diastereoselectivity in the Dihydroxylation Step
Symptoms:
-
NMR analysis of the crude diol shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Sub-optimal Reaction Temperature | The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly temperature-dependent. Higher temperatures can lead to a decrease in selectivity. | Maintain a low reaction temperature, typically between 0 °C and -20 °C. Ensure efficient stirring and slow addition of reagents to dissipate any heat generated. |
| Incorrect AD-mix Formulation | The AD-mix contains the osmium catalyst, a chiral ligand, a re-oxidant, and a base. An incorrect ratio of these components can lead to a less selective catalytic cycle. | Use commercially available, pre-weighed AD-mix-α or AD-mix-β for consistency. If preparing the mixture in-house, ensure accurate weighing of all components. |
| Presence of Impurities in the Starting Material | Impurities in the starting alkene can interfere with the catalyst, leading to lower selectivity. | Purify the starting bis-allylic ether by column chromatography or distillation before the dihydroxylation step. |
| Substrate Control Issues | For some substrates, the inherent facial bias of the molecule may compete with the directing effect of the chiral ligand, leading to a mixture of diastereomers. | While challenging to overcome, you can try using a different chiral ligand or a different catalytic system that may offer better stereocontrol for your specific substrate. |
Problem 2: Low Yield in the Williamson Ether Synthesis Cyclization
Symptoms:
-
Low recovery of the desired 1,4-dioxane product after purification.
-
Presence of a significant amount of starting material or polymeric byproducts.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Deprotonation | The hydroxyl groups of the precursor diol must be fully deprotonated to form the more nucleophilic alkoxides. Incomplete deprotonation leads to unreacted starting material. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2] Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the base. |
| Intermolecular Side Reactions | At high concentrations, the diol can react with another molecule of the diol instead of cyclizing, leading to polymers. | Perform the cyclization under high-dilution conditions. This can be achieved by slowly adding the diol to a solution of the base over an extended period. |
| Poor Leaving Group | The rate of the SN2 reaction is dependent on the quality of the leaving group. | Convert the hydroxyl groups that will be displaced into better leaving groups, such as tosylates (OTs) or mesylates (OMs), prior to the cyclization step. |
| Unfavorable Ring Conformation | The transition state for the 6-membered ring formation may be sterically hindered. | Changing the solvent to a more polar aprotic solvent like DMF or DMSO can help to stabilize the transition state and increase the reaction rate.[2] |
Problem 3: Difficulty in Purification of the Final Product
Symptoms:
-
Co-elution of the desired product with byproducts during column chromatography.
-
Broad or overlapping peaks in the NMR spectrum of the purified product.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Presence of Diastereomers | If the preceding steps had poor stereoselectivity, the final product will be a mixture of diastereomers that can be difficult to separate. | Optimize the stereoselectivity of the dihydroxylation step. If separation is unavoidable, consider using a chiral stationary phase for HPLC or SFC. |
| Incomplete Acetylation | The presence of partially acetylated byproducts can complicate purification. | Ensure complete acetylation by using an excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and a suitable base (e.g., pyridine or DMAP). Monitor the reaction by TLC until the starting material is fully consumed. |
| Residual Reagents or Solvents | Impurities from previous steps can carry through to the final product. | Ensure thorough workup and purification at each step of the synthesis. Use high-purity solvents for chromatography and extractions. |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of a Bis-Allylic Ether
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
To a stirred solution of the bis-allylic ether (1.0 eq) in a 1:1 mixture of t-butanol and water (0.1 M) at 0 °C, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per mmol of alkene).
-
Stir the reaction mixture vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetraol by flash column chromatography on silica gel.
Protocol 2: Intramolecular Double Williamson Ether Synthesis
-
To a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.01 M) at 0 °C under an inert atmosphere, add a solution of the precursor tetraol (1.0 eq) in anhydrous THF dropwise over 4-6 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: A generalized synthetic workflow for the target molecule.
Troubleshooting Logic for Williamson Ether Synthesis
Caption: A troubleshooting flowchart for the Williamson ether synthesis.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (CAS No. 6963-09-3). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and comparative guide, leveraging established principles of spectral interpretation and data from analogous structures. Our objective is to equip the discerning scientist with the expertise to anticipate, interpret, and validate the spectral features of this and similar dioxane derivatives.
Introduction to the Analyte
This compound is a diether and diester belonging to the dioxane family of heterocyclic compounds. Its structure presents a unique combination of a saturated six-membered ring containing two oxygen atoms and two acetylated hydroxymethyl substituents. Understanding the stereochemistry and conformational flexibility of the dioxane ring is crucial for interpreting its spectral data.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is a powerful tool for revealing the connectivity and chemical environment of hydrogen atoms within a molecule. For this compound, we can predict the key resonances based on the chemical shifts of similar structural motifs. The analysis will be based on a standard deuterated chloroform (CDCl₃) solvent.
Expected Chemical Shifts (δ) in ppm:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Acetyl protons (-C(O)CH ₃) | ~2.0 - 2.2 | Singlet | 6H | The two acetyl groups are chemically equivalent, leading to a single, sharp signal for the six methyl protons.[1][2] |
| Dioxane ring protons (-OCH ₂CH ₂O-) | ~3.5 - 4.2 | Multiplet | 6H | The protons on the dioxane ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. Their chemical shifts are influenced by the electronegative oxygen atoms.[3][4] |
| Methylene protons (-CH ₂OAc) | ~4.0 - 4.5 | Multiplet | 4H | These protons are adjacent to both the dioxane ring and the acetate group, resulting in a downfield shift and complex splitting. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom will give rise to a distinct signal.
Expected Chemical Shifts (δ) in ppm:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Acetyl methyl carbons (-C(O)C H₃) | ~20 - 22 | These carbons are in a typical range for acetyl methyl groups.[5] |
| Dioxane ring carbons (-OC H₂C H₂O-) | ~65 - 75 | The carbons within the dioxane ring are shielded by the adjacent oxygen atoms. |
| Methylene carbons (-C H₂OAc) | ~60 - 70 | These carbons are influenced by the electronegativity of the adjacent oxygen atom of the acetate group. |
| Carbonyl carbons (-C (O)CH₃) | ~170 - 172 | The carbonyl carbons of the ester groups will appear significantly downfield. |
Comparative Spectral Data: 1,4-Dioxane
To provide a foundational comparison, let's examine the known NMR data for the parent compound, 1,4-dioxane.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| 1,4-Dioxane | δ 3.74 (s, 8H)[3][6] | δ 67.2 (s) |
The high symmetry of 1,4-dioxane results in a single peak in both its ¹H and ¹³C NMR spectra. The introduction of substituents in this compound breaks this symmetry, leading to the more complex spectra predicted above.
Mass Spectrometry: Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 232.23 g/mol ), we can anticipate key fragmentation pathways under electron ionization (EI).
Predicted Fragmentation Pattern:
A common fragmentation pathway for acetylated compounds is the loss of an acetyl group (CH₃CO•, 43 Da) or acetic acid (CH₃COOH, 60 Da).[7][8] We can also expect cleavage of the C-O bonds within the dioxane ring and the ester linkages.
Expected Key Fragments (m/z):
-
232: Molecular ion [M]⁺
-
189: [M - CH₃CO]⁺
-
173: [M - OAc]⁺
-
115: Fragmentation of the dioxane ring
-
43: [CH₃CO]⁺ (base peak)
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization:
-
Utilize electron ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range of m/z 40-300 to capture the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Propose structures for the major fragment ions and correlate them with the known structure of the molecule.
-
Visualization of Key Concepts
To further clarify the relationships between the structure and its spectral data, the following diagrams are provided.
Caption: Chemical structure of the target analyte.
Caption: A generalized workflow for the spectral analysis of organic compounds.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By understanding the fundamental principles of spectral interpretation and leveraging comparative data from analogous structures, researchers can confidently approach the structural elucidation of this and other complex organic molecules. The provided protocols and visualizations serve as a practical resource for both planning experiments and interpreting the resulting data with a high degree of scientific rigor.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 243614, this compound. National Center for Biotechnology Information. [Link]
-
1,4-Dioxane ¹H NMR Spectrum. Doc Brown's Chemistry. [Link]
-
Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. ACS Publications. [Link]
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Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. [Link]
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Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. [Link]
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A Comparative Guide to the Characterization of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate and Its Analogs
This guide provides a comprehensive framework for the characterization of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, a disubstituted 1,4-dioxane derivative. Due to the limited availability of published experimental data for this specific molecule, this guide establishes a robust characterization workflow by leveraging detailed data from its immediate precursor, 1,4-dioxane-2,5-dimethanol , and a key structural analog, Glycerol Formal . By comparing the expected spectroscopic and chromatographic behavior of the target molecule with the verified data of these analogs, researchers can establish a confident and self-validating analytical strategy.
The core challenge in characterizing this molecule lies in confirming the 1,4-dioxane ring structure and determining the stereochemistry of the substituents at the C2 and C5 positions (cis/trans isomerism), which profoundly influences the molecule's three-dimensional shape and potential biological activity.
Structural Context and Synthetic Overview
The target molecule, this compound (henceforth Diacetate 1 ), is synthesized by the acetylation of its corresponding diol, 1,4-dioxane-2,5-dimethanol (Diol 2) . This precursor is typically formed via the acid-catalyzed dimerization of hydroxyacetaldehyde.[1] This synthesis route inherently produces a mixture of cis and trans isomers, making the characterization of stereochemistry a critical analytical objective.
For comparative purposes, we will reference Glycerol Formal (3) , a structurally related compound that is a mixture of 5- and 6-membered ring isomers (5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane).[2] Its well-documented spectral data provides a valuable baseline for understanding the core dioxane/dioxolane scaffolds.
Logical Diagram: Synthesis and Analog Relationship
Caption: Synthetic route to the target molecule and its relationship with key comparative compounds.
Core Characterization Techniques
A multi-technique approach is essential for unambiguous structure elucidation and purity assessment. The combination of NMR, Mass Spectrometry, FTIR, and Chromatography provides a self-validating system.
NMR is the most powerful tool for determining the detailed structure and stereochemistry of Diacetate 1 . Both ¹H and ¹³C NMR are required.
Expert Insight (Causality): The key to differentiating cis and trans isomers lies in the coupling constants (³J values) of the protons at the C2 and C5 positions of the dioxane ring. Due to the chair-like conformation of the ring, the dihedral angles between these protons and adjacent methylene protons are stereochemically dependent. Trans isomers typically exhibit one large (axial-axial) and one small (axial-equatorial) coupling, while cis isomers show intermediate or small couplings.[3][4]
Predicted ¹H NMR Spectral Data Comparison
| Compound/Isomer | Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Rationale & Reference |
| Diacetate 1 (trans) | Ring CH (C2, C5) | ~4.0 - 4.2 | Complex multiplet (e.g., ddd) | Deshielded by two oxygen atoms. Complex pattern due to diastereotopic CH₂ protons. |
| CH₂-OAc | ~4.1 - 4.3 | Doublet of doublets (dd) | Diastereotopic protons coupled to ring CH. | |
| CH₃ (Acetate) | ~2.1 | Singlet (s) | Standard acetate methyl signal. | |
| Diacetate 1 (cis) | Ring CH (C2, C5) | ~3.8 - 4.0 | Complex multiplet | Often slightly upfield of trans. Different J values.[3] |
| CH₂-OAc | ~4.1 - 4.3 | Doublet of doublets (dd) | ||
| CH₃ (Acetate) | ~2.1 | Singlet (s) | ||
| Diol 2 (Mixture) | Ring CH (C2, C5) | ~3.5 - 3.8 | Multiplet | Less deshielded than the acetate.[5] |
| CH₂-OH | ~3.4 - 3.6 | Doublet of doublets (dd) | ||
| Glycerol Formal (3) | Ring CH/CH₂ | 3.5 - 4.2 | Complex Multiplets | Mixture of isomers creates a complex but informative pattern.[2] |
Predicted ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Expected Chemical Shift (δ, ppm) | Rationale & Reference |
| Diacetate 1 | C=O (Acetate) | ~170 - 171 | Typical ester carbonyl. |
| Ring C-O (C2, C5) | ~72 - 76 | Methoxy carbon in a cyclic ether. | |
| CH₂-OAc | ~65 - 68 | Acylated primary alcohol carbon. | |
| Ring C-O (C3, C6) | ~68 - 72 | Methylene carbon in a cyclic ether. | |
| CH₃ (Acetate) | ~21 | Standard acetate methyl. | |
| Diol 2 | Ring C-O (C2, C5) | ~75 - 78 | Slightly different environment than acetate.[5] |
| CH₂-OH | ~62 - 65 | Non-acylated primary alcohol carbon. | |
| Ring C-O (C3, C6) | ~70 - 73 | ||
| Glycerol Formal (3) | Ring C-O | 60 - 75 | Range covers both 5- and 6-membered rings.[2] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for moderately polar organics and its residual peak at 7.26 ppm does not typically interfere with key signals.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Use a spectral width of -2 to 12 ppm.
-
Ensure a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.
-
Use a spectral width of 0 to 200 ppm.
-
Employ proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.
-
-
Data Processing: Process the FID using an exponential multiplication function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
MS is used to confirm the molecular weight and to gain structural information from fragmentation patterns. Electron Ionization (EI) is a common technique for this class of molecules.
Expert Insight (Causality): The 1,4-dioxane ring is prone to characteristic fragmentation pathways. Common fragmentation includes α-cleavage (cleavage of a bond adjacent to the ether oxygen) and ring opening.[6][7] The presence of ester groups introduces additional fragmentation, primarily the loss of acetic acid (60 Da) or the acetyl group (43 Da).
Predicted EI-MS Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway | Relevance |
| 232 | [C₁₀H₁₆O₆]⁺ | Molecular Ion (M⁺) | Confirms molecular weight of Diacetate 1 . |
| 173 | [M - CH₂OAc]⁺ | α-cleavage with loss of the acetoxymethyl radical. | Indicates the presence of the side chain. |
| 172 | [M - HOAc]⁺ | Loss of a neutral acetic acid molecule. | Characteristic of acetate esters. |
| 113 | [C₅H₉O₃]⁺ | Cleavage of the dioxane ring. | Provides evidence for the core ring structure. |
| 43 | [CH₃CO]⁺ | Acylium ion | Strong peak, characteristic of acetate esters. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min. This program allows for the elution of potential isomers and impurities.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known patterns for cyclic ethers and esters.[6][7]
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
Expert Insight (Causality): The most prominent features in the IR spectrum of Diacetate 1 will be from the ester functional groups. A strong carbonyl (C=O) stretch and two distinct C-O stretches are characteristic of esters.[8][9] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete acetylation of the precursor Diol 2 .
Comparative FTIR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Diacetate 1 | Reference Wavenumber (cm⁻¹) for Analogs |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Standard for alkanes. |
| C=O (Ester) | Stretching | ~1740 | Strong, sharp peak. Confirms ester presence.[9][10] |
| C-O (Ester) | Stretching | ~1240 and ~1050 | Two distinct bands confirm the C-O-C linkage.[8] |
| O-H (Alcohol) | Stretching | Absent | Broad peak at ~3300 cm⁻¹ would indicate incomplete reaction (presence of Diol 2 ). |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a drop between two salt plates (NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Spectrum Acquisition: Place the sample in the instrument and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
HPLC is the primary method for determining the purity of the compound and for separating the cis and trans isomers.
Expert Insight (Causality): The target diacetate is a moderately polar compound. A standard reversed-phase C18 column may not provide adequate separation of the cis/trans isomers. Chiral stationary phases, which can differentiate between the three-dimensional structures of isomers, are often highly effective for this type of separation.[9] Normal-phase chromatography is also a viable alternative.
Experimental Protocol: HPLC Isomer Separation
-
System: An HPLC system with a UV detector.
-
Column: Chiral stationary phase, e.g., (S,S)-Whelk-O 1 or a similar Pirkle-type column.[4][9]
-
Mobile Phase: A non-polar/polar mixture typical for normal-phase chiral separations. Start with a mobile phase of Hexane:Ethanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Method Development:
-
Inject a sample of the cis/trans mixture.
-
If separation is poor, adjust the mobile phase polarity. Increasing the percentage of ethanol will decrease retention time.
-
The goal is to achieve baseline resolution (Rs > 1.5) between the two isomer peaks.
-
-
Purity Analysis: Once the isomer separation method is established, purity can be determined by calculating the area percent of the main peaks relative to any impurity peaks.
Workflow Diagram: Comprehensive Characterization Strategy
Caption: A logical workflow for the complete characterization of the target compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of modern analytical techniques. While direct experimental data for this compound is scarce, a robust analytical dossier can be assembled by leveraging data from its precursor, 1,4-dioxane-2,5-dimethanol , and structural analogs like Glycerol Formal . The cornerstone of this analysis is high-field NMR, which provides definitive evidence of the dioxane core and, through careful analysis of coupling constants, allows for the unambiguous assignment of cis and trans stereoisomers. This is supported by mass spectrometry to confirm molecular weight, FTIR to verify functional group integrity, and a well-developed chiral HPLC method to resolve isomers and quantify purity. By following the protocols and comparative data outlined in this guide, researchers can confidently elucidate the structure and purity of this compound and its analogs.
References
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Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. Available at: [Link]
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PubChem Compound Summary for CID 545145, 1,4-Dioxane-2,5-dimethanol. National Center for Biotechnology Information. Available at: [Link]
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Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2010). Fuel. Available at: [Link]
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Glycerol formal (mixture of α & β isomers) Spectra. SpectraBase. Available at: [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Available at: [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). Journal of Zhejiang University SCIENCE B. Available at: [Link]
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IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]
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Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR). Science and Education Publishing. Available at: [Link]
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1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. (2014). Magnetic Resonance in Chemistry. Available at: [Link]
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Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Available at: [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones. (1994). Google Patents.
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1,4-Dioxane is made commercially by the acid-catalyzed condensation of an alcohol. Pearson+. Available at: [Link]
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A Comparative Guide to the Structural Validation of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural validation of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate (henceforth Compound A ). In the landscape of drug development and chemical research, absolute certainty in a molecule's structure is paramount for ensuring safety, efficacy, and reproducibility.[1][2] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how an orthogonal, multi-technique approach forms a self-validating system for structural elucidation.
For the purpose of this guide, we will compare the expected analytical data for Compound A with a plausible structural isomer, Isomer B (the 2,6-disubstituted analogue), to highlight the resolving power and limitations of each technique.
| Structure | IUPAC Name | Molecular Formula |
| Compound A | This compound | C₁₀H₁₆O₆ |
| Isomer B | (1,4-dioxane-2,6-diyl)bis(methylene) diacetate | C₁₀H₁₆O₆ |
The Orthogonal Validation Strategy: A Foundation of Trust
Structural validation should never rely on a single analytical technique. An orthogonal approach, employing multiple methods that measure different molecular properties, is the bedrock of trustworthy characterization. Each technique provides a piece of the puzzle, and their collective agreement builds a robust, irrefutable case for the proposed structure. Our validation workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments.
Caption: Orthogonal workflow for small molecule structural validation.
Mass Spectrometry (MS): Confirming the Elemental Composition
Expertise & Experience: The first step in any structural validation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that corresponds to a unique elemental composition. This technique immediately validates the building blocks of the molecule.
Expected Results: Both Compound A and Isomer B share the molecular formula C₁₀H₁₆O₆. The expected monoisotopic mass is 232.0947 g/mol .[3]
Data Comparison:
| Technique | Parameter | Expected Result for Compound A | Expected Result for Isomer B | Differentiating Power |
| HRMS (ESI+) | [M+Na]⁺ | m/z 255.0839 | m/z 255.0839 | None |
| MS/MS | Fragmentation | Loss of acetate (CH₃CO₂), ketene (CH₂=C=O), and characteristic dioxane ring opening.[4] | Similar fragmentation patterns expected. | Very Low |
Trustworthiness: While HRMS provides high confidence in the elemental formula, it is fundamentally incapable of distinguishing between structural isomers. Furthermore, the fragmentation patterns of similar isomers in tandem MS (MS/MS) can be nearly identical, making it an unreliable tool for differentiation in this case.[5] Its primary role is to confirm the formula, not the connectivity.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
-
Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ adducts and compare the measured exact mass to the theoretical mass for C₁₀H₁₆O₆.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and effective method for identifying the functional groups present in a molecule.[6] For Compound A , we expect to see characteristic absorptions for both the ester and the ether functionalities.
Expected Results: The presence of two ester groups and a cyclic ether dictates a specific IR fingerprint.
Data Comparison:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Differentiating Power |
| Ester | C=O Stretch | 1750-1735 (strong, sharp)[7][8] | None . Both isomers have two ester groups. |
| Ester & Ether | C-O Stretch | 1300-1000 (multiple strong bands)[9] | Very Low . The fingerprint region may show minor differences, but these are often insufficient for unambiguous isomer identification. |
| Alkane | C-H Stretch | 2960-2850[6] | None . |
Trustworthiness: Like MS, IR spectroscopy confirms essential features—the presence of ester and ether groups—but it lacks the resolution to detail their specific arrangement. It serves as a crucial check to ensure the expected functionalities are present, but it cannot differentiate between Compound A and Isomer B .
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional group vibrations.
NMR Spectroscopy: The Definitive Arbiter of Structure
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the structure of organic molecules in solution.[10] By analyzing the chemical environment, count, and connectivity of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with certainty. It is the only technique in this guide with the power to definitively and unambiguously differentiate Compound A from Isomer B .
¹H and ¹³C NMR: Mapping the Atomic Environments
The substitution pattern and stereochemistry of the dioxane ring will create unique magnetic environments for each proton and carbon. Isomer B possesses a C₂ axis of symmetry that is absent in Compound A , leading to a simpler spectrum with fewer unique signals. This difference in symmetry is the key to their differentiation.
Predicted ¹H NMR Data Comparison (400 MHz, CDCl₃):
| Signal | Compound A (Predicted) | Isomer B (Predicted) | Rationale for Difference |
| CH₃ (acetyl) | Two singlets (~δ 2.1 ppm, 3H each) | One singlet (~δ 2.1 ppm, 6H) | Symmetry in Isomer B makes the two acetyl groups chemically equivalent. |
| -CH₂- (sidechains) | Multiple complex multiplets (~δ 4.1-4.4 ppm, 4H total) | One set of multiplets (~δ 4.2 ppm, 4H) | Symmetry in Isomer B makes the two -CH₂- groups equivalent. |
| -CH- (dioxane) | Two distinct multiplets (~δ 3.8-4.0 ppm, 2H total) | One multiplet (~δ 3.9 ppm, 2H) | Symmetry in Isomer B makes the two methine protons equivalent. |
| -CH₂- (dioxane) | Complex multiplets (~δ 3.5-3.8 ppm, 4H total) | One set of multiplets (~δ 3.6 ppm, 4H) | Symmetry in Isomer B makes the two methylene groups on the ring equivalent. |
2D NMR: Proving the Connectivity
While 1D NMR can strongly suggest the correct isomer based on signal count, 2D NMR provides irrefutable proof of atomic connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive, as it reveals correlations between protons and carbons separated by 2-3 bonds.
Key HMBC Correlations to Validate Compound A:
-
A correlation between the protons of one acetyl methyl group (~δ 2.1) and its corresponding carbonyl carbon (~δ 170).
-
A correlation between the protons of the sidechain methylene (-O-CH₂ -C) and the carbons of the dioxane ring.
-
Crucially, correlations will exist between the protons on the dioxane ring and the carbons of the adjacent sidechains, confirming the 2,5-substitution pattern.
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comparative study of different synthetic routes to {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
This guide provides a comprehensive comparative analysis of the synthetic pathways to {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the available synthetic strategies, from the final acetylation step to the synthesis of the core 1,4-dioxane structure. Each route is discussed with a focus on the underlying chemical principles, experimental considerations, and a comparative evaluation of their respective advantages and disadvantages.
Introduction
This compound, also known as 1,4-dioxane-2,5-dimethanol diacetate, is a diester derivative of the 1,4-dioxane heterocyclic system. The presence of two acetoxy groups on flexible side chains attached to a conformationally constrained dioxane ring makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide will explore two primary strategic approaches to obtaining the target molecule:
-
Route A: Acetylation of commercially available 1,4-dioxane-2,5-dimethanol.
-
Route B: De novo synthesis of the 1,4-dioxane-2,5-dimethanol precursor, followed by acetylation.
A thorough understanding of these routes will enable researchers to select the most appropriate method based on factors such as starting material availability, desired scale, and laboratory capabilities.
Route A: Acetylation of 1,4-Dioxane-2,5-dimethanol
The most direct and common approach to the synthesis of this compound is the diacetylation of the corresponding diol, 1,4-dioxane-2,5-dimethanol. This precursor is commercially available, making this route attractive for rapid access to the target molecule. The core of this approach lies in the choice of the acetylation method, which can significantly impact yield, purity, and reaction conditions. We will compare three common methods for this transformation.
Caption: General scheme for Route A.
Method 1: Acid-Catalyzed Acetylation
Principle and Rationale: Acid-catalyzed acetylation is a classic and effective method for the esterification of alcohols.[1] In this process, a protic acid (e.g., H₂SO₄) or a Lewis acid protonates the carbonyl oxygen of acetic anhydride, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the diol.[1]
Experimental Protocol (Illustrative):
-
To a solution of 1,4-dioxane-2,5-dimethanol (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or neat acetic anhydride) is added acetic anhydride (2.2-3.0 eq.).
-
The mixture is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure diacetate.
Method 2: Base-Mediated Acetylation
Principle and Rationale: Base-mediated acetylation, typically employing pyridine as both a solvent and a base, is another widely used method. Pyridine serves two roles: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate with acetic anhydride, and it neutralizes the acetic acid byproduct, driving the reaction to completion. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
Experimental Protocol (Illustrative):
-
1,4-Dioxane-2,5-dimethanol (1.0 eq.) is dissolved in an excess of pyridine.
-
Acetic anhydride (2.5 eq.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight or until TLC indicates the complete consumption of the starting material.
-
The reaction is quenched by the addition of water, and the mixture is extracted with a suitable organic solvent like ethyl acetate.
-
The organic layer is washed successively with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification is achieved by silica gel chromatography.
Method 3: Lewis Acid-Catalyzed Acetylation
Principle and Rationale: Lewis acids, such as zinc chloride (ZnCl₂), can also catalyze the acetylation of alcohols. Similar to protonation in acid catalysis, the Lewis acid coordinates to the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity. A published procedure for the synthesis of a related compound, 3,6-diphenyl-1,4-dioxane-2,5-diyl diacetate, utilizes ZnCl₂ in refluxing dichloromethane, demonstrating the applicability of this method to the 1,4-dioxane scaffold.[2]
Experimental Protocol (Based on Analogy[2]):
-
A mixture of 1,4-dioxane-2,5-dimethanol (1.0 eq.), acetic anhydride (2.2 eq.), and a catalytic amount of anhydrous zinc(II) chloride (e.g., 10 mol%) in dichloromethane is prepared.
-
The mixture is heated to reflux and maintained at this temperature for 3-5 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is washed with water and saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography.
Comparative Analysis of Acetylation Methods
| Parameter | Acid-Catalyzed | Base-Mediated | Lewis Acid-Catalyzed |
| Catalyst | H₂SO₄, p-TsOH | Pyridine, DMAP | ZnCl₂, Sc(OTf)₃ |
| Reaction Time | 2-4 hours | 12-16 hours (can be faster with DMAP) | 3-5 hours |
| Temperature | 0 °C to Room Temp. | Room Temperature | Reflux |
| Yield (Expected) | Good to Excellent | Excellent | Good to Excellent |
| Work-up | Aqueous quench and extraction | More extensive washing to remove base | Aqueous work-up |
| Substrate Scope | Not suitable for acid-sensitive substrates | Broad, very common for protecting groups | Good, but catalyst choice can be substrate-dependent |
| Advantages | Fast, inexpensive catalyst | High yielding, reliable | Mild conditions, avoids strong protic acids |
| Disadvantages | Potential for side reactions with acid-sensitive groups | Long reaction times, removal of basic solvent | Catalyst cost and handling (some are moisture-sensitive) |
Route B: De Novo Synthesis of 1,4-Dioxane-2,5-dimethanol
Caption: General scheme for Route B.
Step 1: Synthesis of 2,5-Dihydroxy-1,4-dioxane
Principle and Rationale: This step involves the dimerization of a hydroxyacetaldehyde equivalent. The use of a protected form, such as benzyloxyacetaldehyde, allows for controlled dimerization. The subsequent hydrogenolysis of the benzyl ethers yields the dihydroxy-dioxane intermediate.
Experimental Protocol (Based on Patent Literature[3]):
-
Benzyloxyacetaldehyde is dissolved in a suitable solvent like ethanol.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., 0.3 MPa) at a slightly elevated temperature (e.g., 45 °C) and stirred for several hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 2,5-dihydroxy-1,4-dioxane.
Step 2: Reduction to 1,4-Dioxane-2,5-dimethanol
Principle and Rationale: The hemiacetal functionalities in 2,5-dihydroxy-1,4-dioxane can be reduced to the corresponding diol using a suitable reducing agent, such as sodium borohydride (NaBH₄).
Experimental Protocol (Illustrative):
-
The crude 2,5-dihydroxy-1,4-dioxane is dissolved in a protic solvent like ethanol or methanol.
-
The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.
-
The reaction is stirred for several hours at room temperature.
-
The reaction is quenched by the careful addition of an acid (e.g., dilute HCl) until the evolution of gas ceases.
-
The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent.
-
The aqueous layer is extracted multiple times, and the combined organic layers are dried and concentrated to give 1,4-dioxane-2,5-dimethanol.
Once 1,4-dioxane-2,5-dimethanol is synthesized, it can be acetylated using any of the methods described in Route A to yield the final product.
Characterization
The final product, this compound, is expected to have the following characteristics:
-
Molecular Formula: C₁₀H₁₆O₆[4]
-
Molecular Weight: 232.23 g/mol
-
Appearance: Likely a colorless to pale yellow oil or a low-melting solid.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, and multiplets for the methylene and methine protons of the dioxane ring and its side chains.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the acetate groups, the methyl carbons of the acetate groups, and the carbons of the 1,4-dioxane ring and side chains would be observed.
-
Mass Spectrometry: The monoisotopic mass is 232.0947 g/mol .[4] Expected fragments would correspond to the loss of acetyl groups and fragmentation of the dioxane ring.
Conclusion
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE. Retrieved from [Link]
- Google Patents. (n.d.). US4764626A - Method for producing 1,4-dioxane.
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
-
NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme. (A specific DOI or full citation would be needed here, but the search result indicates this source contains the relevant reaction).
-
PrepChem. (n.d.). Synthesis of Glyoxal. Retrieved from [Link]
- Google Patents. (n.d.). WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane.
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A Comparative Guide to the Isomeric Purity Analysis of {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Introduction: The Critical Role of Stereoisomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the precise control and characterization of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring drug safety and efficacy. The molecule {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, a substituted 1,4-dioxane, serves as a quintessential example of a pharmaceutical intermediate where stereoisomeric purity is paramount.[1][2] The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate a thorough understanding of the stereoisomeric composition of any new drug substance.[3][4] This is because different stereoisomers of a chiral drug can exhibit widely divergent pharmacological activities, metabolic pathways, and toxicological profiles.[5][6]
The structure of this compound presents a distinct analytical challenge. The 1,4-dioxane ring is substituted at the C2 and C5 positions with identical acetoxymethyl groups. This substitution pattern gives rise to two types of stereoisomers:
-
Diastereomers: A cis-isomer, where both substituents are on the same face of the dioxane ring, and a trans-isomer, where they are on opposite faces.
-
Enantiomers: The trans-isomer is chiral and exists as a pair of enantiomers ((2R,5R) and (2S,5S)), which are non-superimposable mirror images. The cis-isomer (2R,5S or 2S,5R) possesses a plane of symmetry and is therefore an achiral meso compound.
Consequently, a complete analysis of isomeric purity requires methods capable of first separating the cis diastereomer from the trans diastereomers, and secondly, resolving the trans enantiomeric pair. This guide provides a comparative analysis of various analytical techniques, offering field-proven insights into experimental design and methodology selection for researchers, scientists, and drug development professionals.
Chapter 1: Chromatographic Strategies for Diastereomer Separation (cis vs. trans)
Diastereomers, unlike enantiomers, possess different physical and chemical properties, such as boiling points, melting points, and polarity. These differences can be exploited for their separation using standard, achiral chromatographic techniques.[7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.[1][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard in pharmaceutical analysis for its versatility and precision.[8] The choice between Normal-Phase (NP) and Reversed-Phase (RP) HPLC is critical and depends on the polarity of the isomers.
-
Causality of Method Choice: For a molecule like this compound, which contains multiple polar ester and ether functional groups, Normal-Phase HPLC often provides superior selectivity for diastereomers.[9] NP-HPLC, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), separates compounds based on their polar interactions with the stationary phase. The subtle differences in the overall dipole moment and the steric accessibility of the polar groups between the cis and trans isomers lead to differential retention. Reversed-Phase HPLC (e.g., C18 column with a water/acetonitrile mobile phase) can also be effective but may require more extensive method development to achieve baseline resolution.
Experimental Protocol: NP-HPLC for Diastereomer Separation
-
System Preparation:
-
Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol. Rationale: This mobile phase composition provides a good starting point for separating moderately polar compounds. The ratio can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detector: UV at 210 nm. Rationale: The ester carbonyl groups provide sufficient UV absorbance at low wavelengths.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the sample in 10 mL of the mobile phase.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Monitor the chromatogram for the elution of the two peaks corresponding to the cis and trans isomers. The relative peak areas can be used to determine the isomeric ratio.
-
Table 1: Comparison of Hypothetical HPLC Performance for Diastereomer Separation
| Parameter | Normal-Phase (Silica) | Reversed-Phase (C18) | Justification |
| Mobile Phase | Hexane/Isopropanol | Water/Acetonitrile | NP is better suited for polar analytes; RP for non-polar. |
| Elution Order | Less polar isomer first | More polar isomer first | Governed by the interaction with the stationary phase. |
| Resolution (Rs) | > 2.0 (Typical) | 1.2 - 1.8 (Potential) | NP often shows higher selectivity for stereoisomers.[9] |
| Run Time | ~15 min | ~20 min | Can be optimized by adjusting mobile phase strength. |
Gas Chromatography (GC)
GC is a powerful alternative if the analyte is thermally stable and sufficiently volatile.[10] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Given that diastereomers have different boiling points, GC can be an effective and high-resolution technique.
-
Expertise in Column Selection: A mid-polarity stationary phase, such as one containing phenyl or cyanopropyl groups, is often a good choice. These phases can induce dipole-dipole interactions that enhance the separation of isomers with different dipole moments.[11]
dot
Caption: Workflow for GC Method Development for Diastereomer Analysis.
Chapter 2: Advanced Techniques for trans-Enantiomer Resolution
Separating enantiomers requires a chiral environment because they have identical physical properties in achiral settings.[12] This is typically achieved by using a chiral stationary phase (CSP) in HPLC or GC, or a chiral additive in Capillary Electrophoresis (CE).[13][14]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the most widely used technique for enantioseparation in the pharmaceutical industry.[14] The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and stability, leading to different retention times.
-
Authoritative Grounding in CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated or immobilized on silica) are exceptionally versatile and often the first choice for screening chiral separations.[14][15] Columns like Chiralpak® and Chiralcel® are renowned for their broad applicability. For 1,4-dioxane derivatives, these phases can offer the necessary steric and polar interactions (hydrogen bonds, dipole-dipole) to resolve the enantiomers.[15]
Experimental Protocol: Chiral NP-HPLC for trans-Enantiomer Resolution
-
System Preparation:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 95:5 (v/v) n-Hexane / Ethanol. Rationale: Alcohols like ethanol or isopropanol are often crucial as modifiers to facilitate the necessary chiral recognition interactions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 210 nm.
-
-
Sample Preparation:
-
Prepare a solution of the isolated trans-isomer mixture in the mobile phase. If analyzing the total mixture, the cis peak will also be present.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
The chromatogram should show two resolved peaks for the (2R,5R) and (2S,5S) enantiomers, in addition to the peak for the cis-isomer.
-
Table 2: Comparison of Common Chiral Stationary Phase (CSP) Classes
| CSP Type | Chiral Selector | Primary Interaction Mechanism | Typical Analytes |
| Polysaccharide | Cellulose/Amylose Derivatives | H-bonding, dipole-dipole, steric inclusion | Broad range, excellent for pharmaceuticals.[14] |
| Cyclodextrin | α, β, γ-Cyclodextrins | Host-guest inclusion complexes | Aromatic compounds, alicyclics.[14] |
| Pirkle-type | π-acidic or π-basic moieties | π-π interactions, H-bonding | Compounds with aromatic rings. |
| Protein-based | e.g., AGP, Cellobiohydrolase | Hydrophobic and polar interactions | Broad, especially for ionic compounds. |
Chapter 3: The Definitive Power of NMR Spectroscopy
While chromatography excels at separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structural confirmation and can also be used for quantification.[16][17]
-
Distinguishing Diastereomers (cis vs. trans): The spatial relationship between the protons on the dioxane ring and its substituents is different for cis and trans isomers. This results in distinct chemical shifts (δ) and, most importantly, different proton-proton coupling constants (³JHH).[17][18] For instance, the coupling constant between an axial and an equatorial proton is typically smaller than between two axial protons. This allows for the definitive assignment of the ring conformation and the relative stereochemistry of the substituents. Nuclear Overhauser Effect (NOE) experiments can further confirm the cis geometry by showing through-space correlation between protons on the two substituent groups.[19]
-
Quantitative NMR (qNMR): If unique, well-resolved signals exist for each isomer, qNMR can determine the isomeric ratio without the need for chromatographic separation or specific reference standards for each isomer.[20] This is achieved by comparing the integration of signals unique to each isomer against an internal standard of known concentration.
-
Resolving Enantiomers: Standard NMR cannot distinguish between enantiomers. However, by adding a Chiral Solvating Agent (CSA) to the NMR tube, transient diastereomeric complexes are formed in solution.[17][20] These complexes have distinct NMR spectra, causing previously overlapping signals of the two enantiomers to split, allowing for their quantification.
dot
Caption: Logical workflow for isomer analysis using NMR spectroscopy.
Table 3: Diagnostic ¹H NMR Signals for Isomer Identification
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| Chemical Equivalence | Protons on CH₂OAc groups are equivalent | Protons on CH₂OAc groups are non-equivalent | Due to the C₂ axis of symmetry in the trans isomer vs. the plane of symmetry in the cis isomer. |
| Ring Proton J-Coupling | Shows specific axial-equatorial patterns | Shows specific diaxial/diequatorial patterns | The chair conformation and substituent orientation dictate J-values. trans often prefers a diequatorial conformation.[18] |
| NOE Signal | Present between protons on C2-CH₂ and C5-CH₂ | Absent between protons on C2-CH₂ and C5-CH₂ | Proves the substituents are on the same face of the ring.[19] |
Chapter 4: Method Selection Guide: A Risk-Based Approach
The choice of analytical technique is driven by the specific goal, stage of development, and available resources. A multi-faceted approach provides the most robust and self-validating system.
dot
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analysis of isomeric purity for this compound is a multi-step process that requires a strategic combination of analytical techniques. Achiral chromatography, particularly NP-HPLC, is the method of choice for routine quantification of the cis and trans diastereomers due to its robustness and high resolving power. For the more demanding task of resolving the trans-enantiomers, chiral HPLC with polysaccharide-based stationary phases stands out as the industry-standard approach.
Finally, NMR spectroscopy serves as the ultimate arbiter for structural confirmation. Its ability to definitively assign relative stereochemistry through coupling constants and NOE analysis, and to quantify all isomers via qNMR and the use of chiral solvating agents, makes it an indispensable tool for reference standard characterization and in-depth investigation. A validated, orthogonal approach—using chromatography for separation and spectroscopy for identity—establishes a self-validating system that ensures the highest degree of trustworthiness and scientific integrity, meeting the stringent demands of pharmaceutical development.
References
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TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link][16]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link][17]
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Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers. Retrieved from [Link][21]
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Harada, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Retrieved from [Link][22]
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Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link][1]
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Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link][18]
-
Unknown Author. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlidePlayer. Retrieved from [Link][9]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link][23]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link][8]
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Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link][13]
-
U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link][3]
-
Taylor & Francis Online. (n.d.). Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography. Retrieved from [Link][10]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link][24]
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Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link][20]
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ResearchGate. (2014, April 12). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link][11]
-
Ilisz, I., et al. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Institutes of Health. Retrieved from [Link][4]
-
Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Retrieved from [Link][5]
-
Therapeutic Goods Administration (TGA). (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. Retrieved from [Link][6]
-
Moravcová, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Retrieved from [Link][14]
-
Unknown Author. (n.d.). Chiral Drug Separation. ScienceDirect. Retrieved from [Link][12]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Hazard Assessment and Chemical Profile
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate is a diester derivative of 1,4-dioxane. To understand its safe handling and disposal, we must consider the hazards associated with its constituent chemical groups:
-
Acetate Esters: This functional group suggests that the compound may be flammable and can cause irritation to the eyes and respiratory tract.[1][2][3] As with many organic solvents, appropriate precautions against ignition sources and inhalation of vapors are necessary.[4][5]
-
1,4-Dioxane Moiety: The presence of the 1,4-dioxane ring is a significant environmental concern. 1,4-dioxane is a known "forever chemical" due to its high water solubility, resistance to natural degradation, and persistence in groundwater.[6][7] Improper disposal can lead to long-term contamination of water supplies.[7][8]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Primary Precaution |
| Flammability | Assumed to be flammable based on the acetate ester groups. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[3][4] |
| Health Hazards | Potential for eye, skin, and respiratory irritation.[1] | Wear appropriate Personal Protective Equipment (PPE). Ensure adequate ventilation. |
| Environmental Hazards | High risk of long-term water contamination due to the persistent 1,4-dioxane structure.[6][7][8] | Do not discharge to drains, soil, or waterways.[4] All waste must be treated as hazardous. |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a suitable respirator with an organic vapor cartridge.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[3][5]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined in the following section.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled with meticulous care to prevent environmental contamination and ensure regulatory compliance.
Workflow for Proper Disposal:
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A Comprehensive Guide to Personal Protective Equipment for Handling {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
This document is designed for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations, from initial handling to final disposal. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Analysis: A Tale of Two Moieties
The chemical structure of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, with a molecular formula of C10H16O6, incorporates a 1,4-dioxane ring system and two acetate ester functional groups.[3] This unique combination necessitates a careful consideration of the hazards associated with both parent structures.
-
The 1,4-Dioxane Core: 1,4-Dioxane is a known carcinogen and can form explosive peroxides upon storage, particularly when exposed to air.[4] It is also irritating to the eyes, skin, and respiratory system, with potential for liver and kidney damage.[4][5] Skin absorption is a significant route of exposure.[5]
-
The Acetate Functional Groups: The presence of acetate esters suggests a degree of flammability, a common characteristic of related compounds like methyl acetate.[6][7][8] These groups can also cause eye irritation.[6][7][8][9][10]
Therefore, the handling protocol for this compound must address the risks of carcinogenicity, peroxide formation, flammability, and irritation.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, robust engineering controls must be in place to minimize exposure.
Mandatory Procedure: All operations involving this compound must be conducted in a certified chemical fume hood.[4][11] This primary containment device is critical for preventing the inhalation of potentially harmful vapors and for providing a controlled environment in case of a spill. The fume hood should have adequate airflow and be regularly inspected and certified.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for all personnel handling this compound. The selection is based on the combined hazards of 1,4-dioxane and acetate esters.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against eye irritation from both the dioxane and acetate components.[4][5][11][12] |
| Hand Protection | Butyl rubber gloves are recommended for handling 1,4-dioxane.[4][11] Always consult the glove manufacturer's chemical resistance guide. | Provides protection against skin absorption of the dioxane moiety. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. |
| Body Protection | Flame-resistant or 100% cotton lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.[4][11] Full-length pants and closed-toe shoes are also required. | Protects against skin contact and potential flammability hazards associated with the acetate groups.[4][11] |
| Respiratory Protection | A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be available.[4][11] Use should be based on a risk assessment, especially in situations with poor ventilation or during spill cleanup.[4][11] | Protects against the inhalation of harmful vapors, a primary exposure route for dioxane.[4][5] |
Step-by-Step Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for minimizing risk.
Preparation and Handling
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of peroxide formation (e.g., crystallization around the cap). If peroxides are suspected, do not open the container and consult with your institution's environmental health and safety (EHS) department.[12]
-
Grounding and Bonding: Due to the flammability risk from the acetate groups, take precautionary measures against static discharge.[7][8][9][13] Use grounding and bonding straps when transferring the chemical between metal containers.
-
Dispensing: Use spark-proof tools for all operations.[12] All dispensing and handling must be performed within a certified chemical fume hood.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4][11] Wash hands thoroughly after handling, even if gloves were worn.[4][11]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6][12]
-
Location: Store in a designated flammable liquids cabinet, away from heat, sparks, and open flames.[6][7]
-
Segregation: Store away from strong oxidizing agents.[5]
Spill and Emergency Procedures
Minor Spills (within a fume hood)
-
Evacuate: Alert others in the immediate area.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[12]
-
Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[6][12]
-
Decontaminate: Clean the spill area thoroughly.
Major Spills
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's EHS department and emergency services.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless instructed to do so by your EHS department.
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.[7][14] Contact a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[14]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of the risks associated with its constituent parts. By implementing robust engineering controls, mandating the use of appropriate PPE, and adhering to strict handling and disposal protocols, researchers can mitigate these risks effectively. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures, fostering a culture where safety is paramount.
References
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,4-Dioxane. Retrieved from Western Carolina University website.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dioxane, for HPLC.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dioxane.
- University of California. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure.
- Sigma-Aldrich. (2024, July 14). Safety Data Sheet - Methyl acetate.
- Redox. (2021, January 25). Safety Data Sheet Methyl acetate.
- TCI Chemicals. (n.d.). Safety Data Sheet - Methyl Acetate.
- Sdfine. (n.d.). Chemwatch MSDS 1165.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl acetate.
- BLDpharm. (n.d.). 6963-09-3|this compound.
- Global Safety Management. (n.d.). Safety Data Sheet Methyl Acetate.
- Santa Cruz Biotechnology. (n.d.). Methyl acetate.
- Cayman Chemical. (2023, August 3). Safety Data Sheet.
- Key Organics. (n.d.). This compound.
- Agilent Technologies. (2019, March 25). Safety Data Sheet - Methyl Acetate.
- Cayman Chemical. (2023, July 13). Safety Data Sheet.
Sources
- 1. 6963-09-3|this compound|BLDPharm [bldpharm.com]
- 2. keyorganics.net [keyorganics.net]
- 3. PubChemLite - this compound (C10H16O6) [pubchemlite.lcsb.uni.lu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Dioxane [cdc.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. agilent.com [agilent.com]
- 11. wcu.edu [wcu.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. redox.com [redox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
